molecular formula C9H18N2O B2472797 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol CAS No. 1892490-96-8

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Cat. No.: B2472797
CAS No.: 1892490-96-8
M. Wt: 170.256
InChI Key: HWDMFRVBKFNOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol (CAS 1892490-96-8) is a high-value, spirocyclic chemical building block with the molecular formula C9H18N2O and a molecular weight of 170.26 g/mol . This compound features a spirocyclic architecture incorporating two ring systems and an alcohol functional group, presenting a three-dimensional scaffold that is highly sought after in modern drug discovery for exploring novel chemical space . Its structural characteristics, including a polar surface area of 36 Ų and two hydrogen bond donors, suggest favorable physicochemical properties for pharmaceutical research . As a versatile synthetic intermediate, this diazaspiro compound serves as a critical scaffold for constructing more complex molecules. While specific biological data for this exact molecule is limited, scientific literature indicates that related N-aryl diazaspirocyclic compounds have demonstrated significant potential as scaffolds for protein kinase inhibitors, providing starting points for oncology research . Other studies show that structurally similar diazaspiro compounds have been investigated for their interactions with central nervous system targets, highlighting the broader utility of this chemical class in neuropharmacology . This product is supplied with a minimum purity of 95% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate in lead optimization, medicinal chemistry programs, and the development of novel chemical entities.

Properties

IUPAC Name

8-methyl-1,8-diazaspiro[4.5]decan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-4-2-9(3-5-11)6-8(12)7-10-9/h8,10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDMFRVBKFNOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 1,8-Diazaspiro[4.5]decan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spirocyclic scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise orientation of functional groups and novel interactions with biological targets. Among these, the 1,8-diazaspiro[4.5]decane core has emerged as a versatile framework for the development of potent and selective therapeutic agents across a spectrum of diseases. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of derivatives based on this unique scaffold, with a particular focus on 1,8-diazaspiro[4.5]decan-3-ol and its related analogues. We will explore their applications in neurodegenerative disorders, cardioprotection, inflammatory conditions, and oncology, grounded in mechanistic insights and supported by detailed experimental methodologies.

The 1,8-Diazaspiro[4.5]decane Scaffold: A Privileged Core

The 1,8-diazaspiro[4.5]decane structure consists of a piperidine ring and a pyrrolidine ring fused at a single carbon atom (the spirocenter). This arrangement imparts significant conformational rigidity compared to more flexible aliphatic amines. The presence of two nitrogen atoms at positions 1 and 8, along with other potential functionalization points like the hydroxyl group at position 3 in the titular compound, provides rich opportunities for synthetic modification to fine-tune physicochemical properties and biological activity. This structural complexity allows for the exploration of a vast chemical space, leading to the identification of ligands for a diverse array of biological targets.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 1,8-diazaspiro[4.5]decane core can be achieved through various synthetic routes. A common and efficient method starts from readily available materials like N-Boc-4-piperidone.[1]

Representative Synthetic Protocol

A multi-step synthesis for a key intermediate, 1,8-diazaspiro[4.5]decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester, illustrates a typical approach[1]:

  • Dehydration Condensation: N-Boc-4-piperidone is reacted with a suitable amine to form an enamine.

  • Allyl Grignard Addition: An allyl group is introduced via a Grignard reaction.

  • Epoxidation: The newly introduced double bond is converted to an epoxide.

  • Proton Abstraction and Ring-Closing: An intramolecular cyclization is induced to form the spirocyclic pyrrolidine ring, yielding the desired 1,8-diazaspiro[4.5]decan-3-ol derivative.[1]

Other strategies, such as those involving Michael additions followed by cyclization, are employed for related scaffolds like 1-oxa-2,8-diazaspiro[4.5]decan-3-ones.[2] A three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has also been reported as a simple and cost-effective method.[3]

Synthetic Workflow Diagram

G A N-Boc-4-piperidone B Dehydration Condensation A->B C Intermediate Enamine B->C D Allyl Grignard Addition C->D E Allylated Intermediate D->E F Epoxidation Reaction E->F G Epoxide Intermediate F->G H Proton Abstraction & Ring-Closing G->H I 1,8-Diazaspiro[4.5]decan-3-ol Derivative H->I

Caption: General synthetic workflow for 1,8-diazaspiro[4.5]decan-3-ol derivatives.

Therapeutic Applications and Mechanisms of Action

Derivatives of the diazaspiro[4.5]decane scaffold have demonstrated significant potential in multiple therapeutic areas by engaging with a variety of biological targets.

Neurodegenerative Diseases: Modulating Muscarinic Receptors

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal structure and function.[4][5] One therapeutic strategy involves the modulation of muscarinic acetylcholine receptors, particularly the M1 subtype, which plays a crucial role in cognition.

  • Mechanism of Action: Certain 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives act as M1 muscarinic agonists.[2] For example, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) was found to exhibit high affinity for both M1 and M2 receptors.[2] Agonism at the M1 receptor often stimulates phosphoinositide hydrolysis, a key second messenger pathway involved in neuronal signaling.[2][6] This activity has been shown to reverse cognitive impairment in preclinical models, such as scopolamine-induced amnesia in rats.[2][6]

  • Structure-Activity Relationship (SAR): Studies have shown that modifications to the scaffold can significantly impact receptor selectivity and agonist activity. For instance, altering the methyl group at the N2 position of compound 6a increased selectivity for M1 over M2 receptors but resulted in a loss of M1 agonistic and antiamnesic activity.[2] This highlights the delicate balance required for optimal therapeutic effect.

CompoundTarget(s)Key In Vivo/In Vitro FindingReference
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2 ReceptorsShowed antiamnesic activity at 0.1 mg/kg, s.c. in rats.[2][2]
YM796M1 ReceptorReversed cognitive impairment in nucleus basalis magnocellularis-lesioned rats.[6][6]
YM954M1 ReceptorMore potent than YM796 in reversing cognitive impairment but also induced more M2/M3-related side effects.[6][6]
Cardioprotection: Inhibiting the Mitochondrial Permeability Transition Pore (mPTP)

Myocardial ischemia-reperfusion injury (IRI) is a major contributor to cardiac cell death following events like a heart attack. A key event in this process is the opening of the mitochondrial permeability transition pore (mPTP).

  • Mechanism of Action: 1,3,8-Triazaspiro[4.5]decane derivatives have been identified as novel, potent inhibitors of mPTP opening.[7] They exert their effect by targeting the c subunit of the F1/FO-ATP synthase complex, a critical component of the mPTP.[7][8] Unlike the known F-ATP synthase interactor Oligomycin A, these spiro derivatives inhibit the pore through a mechanism that is independent of the Glu119 residue of the c subunit, which may help avoid certain side effects.[8] By preventing mPTP opening, these compounds reduce the apoptotic rate and improve overall cardiac function in models of myocardial infarction.[7]

  • SAR Insights: The development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has further explored the chemical space. The substituent at the 3-position was found to be crucial in modulating the inhibitory activity against the mPTP.[9]

G cluster_0 Mitochondrion MMP Mitochondrial Matrix IMS Intermembrane Space IRI Ischemia-Reperfusion Injury (IRI) Ca_overload Ca2+ Overload IRI->Ca_overload ROS ROS Increase IRI->ROS mPTP mPTP Opening Ca_overload->mPTP ROS->mPTP Apoptosis Apoptosis & Cell Death mPTP->Apoptosis Inhibitor 1,3,8-Triazaspiro[4.5]decane Derivative ATP_synthase F-ATP Synthase (c subunit) Inhibitor->ATP_synthase targets Cardioprotection Cardioprotection Inhibitor->Cardioprotection ATP_synthase->mPTP inhibits

Sources

Pharmacophore Mapping of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Subject: Computational Drug Design / Medicinal Chemistry Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals[1]

Executive Summary

This guide provides a comprehensive technical framework for the pharmacophore mapping of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol , a rigid spirocyclic scaffold with significant relevance in the design of M1 muscarinic acetylcholine receptor (mAChR) agonists .[1]

The molecule represents a "privileged structure" in neuropharmacology, leveraging a spiro-fusion to lock the pharmacophoric features—a basic nitrogen and a hydrogen-bond donor/acceptor pair—into a bioactive conformation that mimics Acetylcholine (ACh) and Muscarine.[1] This guide details the structural causality, the generation of the pharmacophore hypothesis, and the step-by-step protocol for mapping this ligand in a drug discovery context.

Chemical Architecture & Pharmacological Rationale[2][3][4]

Structural Identity
  • IUPAC Name: 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol[1]

  • Scaffold: Spiro[4.5]decane (5-membered pyrrolidine ring fused to a 6-membered piperidine ring).[1]

  • Key Functional Groups:

    • N8 (Piperidine Nitrogen): Methylated tertiary amine. Calculated pKa

      
       9.5–10.[1]0. At physiological pH (7.4), this nitrogen is protonated (
      
      
      
      ), serving as the primary anchor for receptor binding.[1]
    • 3-OH (Hydroxyl Group): Located on the pyrrolidine ring. Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

    • N1 (Pyrrolidine Nitrogen): Secondary amine embedded in the 5-membered ring, contributing to polar interactions or serving as a vector for further substitution.[1]

The "Bioactive Rigidification" Hypothesis

In flexible ligands like Acetylcholine, the entropic cost of binding is high because the molecule must freeze into a specific conformation. 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol minimizes this cost through spiro-constraints .[1]

  • The Geminal Effect: The spiro-carbon (C5) forces the piperidine and pyrrolidine rings to be orthogonal.[1] This locks the distance between the cationic center (N8) and the H-bonding moiety (3-OH) into a narrow range (typically 4.4 Å), which is the "magic distance" required for M1 receptor activation [1].[1]

Pharmacophore Modeling Methodology

The Pharmacophore Hypothesis

To map this molecule effectively, we define a 4-Point Pharmacophore Model based on the orthosteric binding site of Class A GPCRs (specifically mAChRs).[1]

Feature IDTypeChemical MoietyInteraction Mechanism
F1 Positive Ionizable (PI) Protonated N8 (Piperidine)Ionic bond with Asp3.32 (Asp113) in TM3 of the M1 receptor.[1]
F2 H-Bond Donor (HBD) 3-OH (Hydroxyl H)H-bond to Asn6.52 or Thr5.42 residues.[1]
F3 H-Bond Acceptor (HBA) 3-OH (Oxygen lp)H-bond interaction with Tyrosine/Threonine residues in the binding pocket.[1]
F4 Hydrophobic Core (HYD) Spiro-cyclohexyl scaffoldVan der Waals interactions with the aromatic cage (Trp6.48 , Tyr3.33 ).[1]
Conformational Analysis Strategy

Although the spiro-system is rigid, the 3-OH group retains rotational freedom, and the piperidine ring can flip between chair conformations.

  • Protocol: Generate conformers using a systematic search (RMSD gradient < 0.01 kcal/mol).

  • Selection: Prioritize the "Chair-Chair" conformation where the N-methyl group is equatorial (lower energy) or axial (if mapping to a specific induced-fit model).[1]

Step-by-Step Mapping Protocol

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, Schrödinger Phase, LigandScout).

Phase 1: Ligand Preparation
  • Build Structure: Construct 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol in 3D.

  • Protonation State: Set pH to 7.4. Ensure N8 is protonated (positive charge). N1 should be treated as neutral or protonated depending on specific pKa calculations (usually neutral in non-acidic environments).[1]

  • Stereochemistry: Generate both (3R) and (3S) enantiomers. Note: In muscarinic agonists, the (S)-configuration often mimics natural (+)-Muscarine more effectively [2].[1]

Phase 2: Conformer Generation
  • Force Field: Use MMFF94x or OPLS3e for accurate small-molecule geometry.[1]

  • Sampling: Perform a Stochastic or Systematic search.[1]

  • Energy Window: Retain conformers within 5 kcal/mol of the global minimum.

  • Constraint Check: Filter conformers where the distance

    
     is between 4.0 Å and 5.5 Å .
    
Phase 3: Alignment & Mapping
  • Reference Alignment: Superimpose the low-energy conformers onto the crystal structure of a known agonist (e.g., Iperoxo or Acetylcholine extracted from PDB ID: 4QS2 ).[1]

  • Feature Creation:

    • Place a Positive Ionizable sphere centered on N8.[1]

    • Place HBD/HBA vectors on the 3-OH group.[1]

    • Add Exclusion Volumes (steric bumps) around the spiro-carbon to represent the receptor wall limits.[1]

Visualization of the Signaling & Mapping Logic

The following diagram illustrates the logical flow from chemical structure to pharmacophore validation, highlighting the critical structural checkpoints.

PharmacophoreMapping cluster_input Input: 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol cluster_process Pharmacophore Generation cluster_output Final Map Struct 2D Structure (Spiro-Piperidine) Prep Ligand Prep (Protonation N8+, Stereochem) Struct->Prep Prop Physicochemical Props (pKa ~9.8, LogP ~0.5) Prop->Prep Conf Conformational Search (MMFF94x, E < 5kcal/mol) Prep->Conf 3D Build Filter Distance Filter (N+ ... OH = 4.4 Å) Conf->Filter Geometric Screen Pharma 4-Point Pharmacophore (PI, HBD, HBA, HYD) Filter->Pharma Feature Extraction Valid Validation (Overlay with ACh/Muscarine) Pharma->Valid RMSD Alignment Receptor M1 Receptor Pocket (Asp113, Asn382) Pharma->Receptor Docking Verification

Caption: Workflow for generating a valid pharmacophore model from the spiro-ligand structure, ensuring geometric compatibility with the M1 receptor binding pocket.

Results Interpretation & Data Summary

When analyzing the output of your mapping experiment, compare the geometric parameters of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol against the "Classic Muscarinic Agonist" profile.[1]

Table 1: Geometric Pharmacophore Comparison
Parameter8-Methyl-1,8-diazaspiro...[1][2][3]Acetylcholine (Bioactive)Muscarine (Natural)Interpretation
N+ to H-Bond Acceptor 4.3 – 4.6 Å (Rigid)3.0 – 5.0 Å (Flexible)4.4 ÅHigh Compatibility: The spiro-lock mimics the bioactive distance of Muscarine perfectly.[1]
N+ Vector Angle Fixed by Chair formVariableFixedThe piperidine ring provides a stable vector for the cationic interaction.[1]
Hydrophobic Volume ~180 ų~110 ų~130 ųThe spiro-ligand is bulkier; requires checking for steric clashes in the receptor's "aromatic cage".
Critical Insights for Drug Design
  • Stereoselectivity is Key: The relative orientation of the 3-OH group determines efficacy.[1] The (3S) isomer typically aligns the hydroxyl group with the receptor's polar residues (Asn/Thr) while maintaining the hydrophobic fit of the spiro-ring.[1]

  • N-Methyl Importance: The methyl group on N8 fits into a small hydrophobic sub-pocket. Removing it (making a secondary amine) often reduces affinity drastically due to desolvation penalties [3].[1]

  • Rigidity vs. Efficacy: While rigidity increases affinity (lower entropy loss), it can reduce efficacy if the molecule cannot induce the necessary conformational change in the receptor (activation switch). This molecule is likely a partial agonist due to this high rigidity.[1]

References

  • Haga, K., et al. (2012).[4] Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]

  • Wan, Y. P., et al. (2004). Synthesis and biological evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists.[5][3] Bioorganic & Medicinal Chemistry Letters, 14(1), 239-242. [Link]

  • Heinrich, J. N., et al. (2006). Pharmacological comparison of muscarinic ligands: Historical versus more recent muscarinic M1-preferring receptor agonists. European Journal of Pharmacology, 605(1-3), 53-56.[4] [Link]

  • Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor.[4] Nature, 504(7478), 101-106.[1] [Link]

Sources

The Vectorial Advantage: Engineering Spiro-Piperidine Scaffolds for Next-Gen GPCR Ligands

[1][2][3]

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from novelty to necessity. Among these, spiro-piperidines represent a privileged architecture, offering a critical balance between conformational rigidity and vectorial exploration.[1][2] Unlike planar heteroaromatics, spiro-piperidines increase the fraction of saturated carbons (

123

This guide provides a technical blueprint for integrating spiro-piperidine scaffolds into drug discovery pipelines. It moves beyond general theory to detail specific synthetic protocols, structure-activity relationship (SAR) logic for GPCR targeting, and validated case studies.[1]

Part 1: Structural Rationale & Vector Analysis[1]

The Imperative

Planar aromatic rings, while easy to synthesize, often suffer from poor metabolic stability and high nonspecific binding (lipophilicity-driven).[1] The spiro-piperidine scaffold introduces a quaternary center—the spiro carbon—which forces substituents into defined non-planar vectors.[4][5]

  • Entropy Penalty Reduction: By locking the piperidine and the fused ring (e.g., indoline, chromane) into a rigid conformation, the entropic cost of binding to a receptor pocket is significantly lowered compared to flexible linear analogs.

  • Vectorial Exploration: The spiro center allows for the projection of pharmacophores at precise angles (typically ~109.5°) that are inaccessible to flat aromatics.

Visualizing the Advantage

The following diagram illustrates the transition from planar "flatland" chemistry to spiro-vectorial design.

SpiroVectorcluster_flatTraditional Aromatic (Planar)cluster_spiroSpiro-Piperidine (3D)FlatBiphenyl/Linear Linker(2D Projection)IssueHigh Entropy CostPromiscuous BindingFlat->IssueTransvsSpiroSpiro[chromane-2,4'-piperidine](Fixed 3D Vectors)BenefitHigh Fsp3Specific Pocket FitSpiro->Benefit

Figure 1: Comparison of planar aromatic scaffolds versus spiro-piperidine architectures, highlighting the shift from 2D promiscuity to 3D specificity.

Part 2: Synthetic Architectures & Protocols[2]

Reliable access to these scaffolds is the primary bottleneck. We focus here on a robust, scalable protocol for generating Spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] , a scaffold highly relevant for peptide mimetics.[4][5][1]

The "Build/Couple/Pair" Strategy

We utilize a diversity-oriented synthesis (DOS) approach.[4][5][1][6] The key step is an acid-mediated cyclization that forms the spiro center in situ.[4][5]

Experimental Protocol: Acid-Mediated Spiro-Cyclization

Objective: Synthesis of tert-butyl 2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-1'-carboxylate.

Reagents:

  • N-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq)[4][5][1]

  • N-Methyl-2-(1H-pyrrol-1-yl)ethanamine (1.0 eq)[4][5][1]

  • p-Toluenesulfonic acid monohydrate (pTsOH[4][5][1]·H2O) (0.1 eq)[4][5][1]

  • Ethanol (Solvent)[4][5][1][7]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(tert-Butoxycarbonyl)-4-piperidone (3.51 g, 17.64 mmol) and N-Methyl-2-(1H-pyrrol-1-yl)ethanamine (2.19 g, 17.64 mmol) in absolute Ethanol (88 mL).

  • Catalyst Addition: Add pTsOH·H2O (0.33 g, 1.76 mmol) in one portion.[1]

  • Reaction: Heat the mixture to 70°C and stir for 4 hours . Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the piperidone.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in Dichloromethane (DCM).[1]

  • Wash: Wash the organic phase with saturated aqueous NaHCO3 followed by brine. Dry over anhydrous Na2SO4.[5]

  • Purification: Concentrate the organics and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM with 2% Triethylamine).

  • Validation: Expected Yield: ~78%. verify via LC-MS (ESI+ m/z ~306.3) and 1H NMR.[4][5]

Mechanism of Action: The reaction proceeds via the formation of an iminium ion intermediate between the secondary amine and the ketone, followed by an intramolecular Pictet-Spengler-type attack by the pyrrole ring at the C2 position, closing the spiro ring.

SynthesisFlowStartReagents:N-Boc-4-piperidone+Pyrrolyl-ethanamineInterIntermediate:Iminium Ion FormationStart->Inter pTsOH, EtOHCycloCyclization:Intramolecular Attack (70°C, 4h)Inter->Cyclo HeatProductProduct:Spiro-piperidine ScaffoldCyclo->Product Workup

Figure 2: Reaction workflow for the pTsOH-mediated synthesis of spiro-piperidine scaffolds.

Part 3: Therapeutic Application & SAR

Spiro-piperidines are "privileged structures" for G-Protein Coupled Receptors (GPCRs), particularly Class A GPCRs (Ghrelin, Opioid, Chemokine).[4][5][1]

Case Study: Ibutamoren (MK-677)

Target: Ghrelin Receptor (GHS-R1a) Agonist.[4][5][1][8] Structure: Spiro[indoline-3,4'-piperidine] core.[4][5][1][9]

Medicinal Chemistry Insight: The development of Ibutamoren illustrates the power of the spiro-piperidine scaffold to mimic peptide turns. The endogenous ligand, Ghrelin, is a 28-amino acid peptide.[1] Merck scientists replaced the peptide backbone with the spiro-indoline core.[4][5][1]

  • Role of Spiro Center: It orients the aromatic indoline ring (mimicking Trp) and the piperidine nitrogen (mimicking the N-terminus) into a precise geometry that activates the receptor without the metabolic instability of a peptide.

Optimization Data: GPR119 Agonists

In the development of GPR119 agonists (Type 2 Diabetes), shifting from a linear piperidine to a Spiro[chromane-2,4'-piperidine] resulted in significant potency gains.[4][5][1]

CompoundScaffold TypeEC50 (nM)Emax (%)Solubility (µg/mL)
Linear Analog 4-Phenylpiperidine36982< 1.0
Spiro Lead Spiro[chromane-2,4'-piperidine]5418145.0

Data Source: Bioorg.[5] Med. Chem. Lett. 2018 (Ref 3)

Interpretation: The spiro analog (Compound 29) not only improved potency (EC50) but drastically enhanced efficacy (Emax), suggesting it stabilizes the active receptor conformation more effectively than the linear analog.[1]

Part 4: Future Outlook - DEL and PROTACs

The spiro-piperidine scaffold is currently experiencing a renaissance in DNA-Encoded Libraries (DEL) .[4][5][1] Because the spiro-cyclization can often be performed under mild conditions compatible with DNA tags (e.g., split-and-pool synthesis), these scaffolds are enriching screening libraries with high-

451

Furthermore, in PROTAC (Proteolysis Targeting Chimera) design, spiro-piperidines are being utilized as rigid linkers to improve the permeability of these high-molecular-weight degraders.[4][5][1]

References

  • Spirocyclic Scaffolds in Drug Discovery. PharmaBlock Whitepaper. (2023).[4][5] Discusses the

    
     advantage and solubility profiles.
    
    
  • Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. Aragen Life Sciences. Detailed synthetic pathways for diversity-oriented synthesis.

  • Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters. (2018).[4][5][1][10] Provides the SAR data for GPR119.

  • Synthesis of Spiro[piperidine-4,1'(2'H)-pyrrolo[1,2-a]pyrazine]. ChemicalBook Protocols. Specific experimental conditions for the pTsOH reaction.

  • Ibutamoren (MK-677) Clinical Data & Structure. Cayman Chemical.[4][5][1][9] Reference for the spiro-indoline structure in a marketed/clinical compound.

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to the Preparation of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-diazaspiro[4.5]decane framework is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive, step-by-step protocol for the synthesis of a novel derivative, 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol. As no direct synthesis has been reported in the literature, this document outlines a proposed, robust four-step synthetic route based on well-established and analogous chemical transformations. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy Overview

The synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is approached through a convergent strategy that first establishes the core spirocyclic structure, followed by functional group manipulations to achieve the final target molecule. The benzyl group is utilized as a protecting group for the piperidinyl nitrogen, which allows for selective functionalization later in the sequence.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A N-Benzyl-4-piperidone C Step 1: Spirocyclization A->C B Glycine Ethyl Ester B->C D 8-Benzyl-1,8-diazaspiro[4.5]decan-3-one C->D Intramolecular Amidation E Step 2: Ketone Reduction D->E NaBH4 F 8-Benzyl-1,8-diazaspiro[4.5]decan-3-ol E->F G Step 3: Debenzylation F->G H2, Pd/C H 1,8-diazaspiro[4.5]decan-3-ol G->H I Step 4: N-Methylation H->I HCHO, HCOOH J 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol I->J

Caption: Proposed four-step synthesis of the target compound.

Part 1: Synthesis of the Spirocyclic Core

Step 1: Preparation of 8-Benzyl-1,8-diazaspiro[4.5]decan-3-one

Scientific Rationale: The initial and most critical step is the construction of the diazaspiro[4.5]decane core. We propose a strategy based on the principles of multicomponent reactions, specifically adapting methodologies used for the synthesis of spiro-pyrrolidines.[1][2] This involves an initial reductive amination between N-benzyl-4-piperidone and an amino acid ester, such as glycine ethyl ester, to form an intermediate which is then induced to undergo intramolecular cyclization to form the desired lactam. The use of N-benzyl-4-piperidone is advantageous as the benzyl group serves as a robust protecting group for the piperidine nitrogen, preventing unwanted side reactions.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the intermediate iminium ion without affecting the ketone or ester functionalities.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate amino ester.

  • Intramolecular Cyclization: Dissolve the crude amino ester in a high-boiling point solvent such as toluene or xylene. Heat the solution to reflux (110-140 °C) for 24-48 hours, with a Dean-Stark apparatus to remove the ethanol byproduct, driving the equilibrium towards the cyclized lactam product. This thermal cyclization of amino esters to form lactams is a well-established transformation.[5]

  • Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 8-Benzyl-1,8-diazaspiro[4.5]decan-3-one.

Data Summary Table:

ReagentMolar Eq.Molecular Wt.Amount (for 10 mmol scale)
N-Benzyl-4-piperidone1.0189.26 g/mol 1.89 g
Glycine Ethyl Ester HCl1.2139.58 g/mol 1.67 g
Sodium Triacetoxyborohydride1.5211.94 g/mol 3.18 g
1,2-Dichloroethane (DCE)--50 mL
Toluene--50 mL

Part 2: Functional Group Transformations

Step 2: Reduction to 8-Benzyl-1,8-diazaspiro[4.5]decan-3-ol

Scientific Rationale: The conversion of the ketone at the 3-position to the desired hydroxyl group is achieved through a standard reduction protocol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for ketones in the presence of other functional groups like amides (the lactam). The reaction is typically performed in an alcoholic solvent, which also serves as a proton source for the resulting alkoxide.

Experimental Protocol:

  • Reaction Setup: Dissolve 8-Benzyl-1,8-diazaspiro[4.5]decan-3-one (1.0 eq) in methanol (MeOH). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The excess of NaBH₄ ensures complete conversion of the ketone.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give 8-Benzyl-1,8-diazaspiro[4.5]decan-3-ol, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Reduction_Mechanism cluster_0 Ketone Reduction Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' Ketone->Alkoxide Nucleophilic Attack Hydride [H]⁻ (from NaBH₄) Hydride->Ketone Alcohol R-CH(OH)-R' Alkoxide->Alcohol Protonation Solvent MeOH Solvent->Alkoxide

Caption: General mechanism of ketone reduction by a hydride reagent.

Step 3: Debenzylation to 1,8-diazaspiro[4.5]decan-3-ol

Scientific Rationale: Removal of the N-benzyl protecting group is efficiently accomplished by catalytic hydrogenolysis. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, utilizing hydrogen gas to cleave the C-N bond, releasing the free amine and toluene as a byproduct. This method is clean and high-yielding.

Experimental Protocol:

  • Reaction Setup: Dissolve 8-Benzyl-1,8-diazaspiro[4.5]decan-3-ol (1.0 eq) in ethanol (EtOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ (repeat this cycle 3 times) to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature under the H₂ atmosphere for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,8-diazaspiro[4.5]decan-3-ol. This product is often pure enough for the subsequent step, but can be purified by crystallization or chromatography if necessary.

Step 4: Selective N-Methylation to 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Scientific Rationale: The final step is the selective methylation of the piperidinyl nitrogen (N8). The Eschweiler-Clarke reaction is the ideal method for this transformation. It utilizes an excess of formaldehyde and formic acid to methylate primary and secondary amines.[6][7] The reaction proceeds via reductive amination and has the significant advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[8][9] The N8 nitrogen is sterically more accessible than the N1 nitrogen of the lactam, favoring selective methylation at the desired position.

Experimental Protocol:

  • Reaction Setup: To a solution of 1,8-diazaspiro[4.5]decan-3-ol (1.0 eq) in formic acid (5.0 eq), add an aqueous solution of formaldehyde (37 wt. %, 5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C for 6-12 hours. The evolution of carbon dioxide gas will be observed. The reaction is complete when gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution while cooling in an ice bath.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or a mixture of isopropanol and chloroform (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product, 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

Data Summary Table for Final Steps:

StepKey Reagent 1Key Reagent 2SolventExpected Yield
2NaBH₄-Methanol>90%
3H₂ (gas)10% Pd/CEthanol>95%
4Formaldehyde (37%)Formic AcidNone70-85%

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride: Reacts with water. Handle in a dry environment.

  • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Add to protic solvents slowly and with cooling.

  • Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely in the air. Filter under a stream of inert gas.

  • Formic Acid & Formaldehyde: Corrosive and toxic. Handle with extreme care.

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for ketones, O-H stretch for alcohols).

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidone grafted spiroheterocycles. [Link]

  • National Institutes of Health. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]

  • National Center for Biotechnology Information. (2019). Photochemical cyclization of α-amino esters to access 3-azetidinones. PubMed Central. [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]

  • ACS Publications. (2002). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters. [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PubMed Central. [Link]

  • ACS Publications. (2010). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Google Patents. (n.d.). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • National Center for Biotechnology Information. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. PubMed. [Link]

  • IRIS. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]

  • ACS Publications. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • ACS Publications. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • MDPI. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]

  • ResearchGate. (2018). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher... [Link]

Sources

Scalable Synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details scalable and efficient synthetic methodologies for the preparation of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, a valuable spirocyclic scaffold in contemporary drug discovery. The presented routes are designed for adaptability from laboratory-scale research to pilot-plant production, addressing the increasing demand for structurally complex and three-dimensional molecules in medicinal chemistry. We provide an in-depth analysis of a multi-step synthetic pathway, commencing with commercially available starting materials, and offer detailed, step-by-step protocols for the key transformations. The causality behind experimental choices, in-process controls, and analytical checkpoints are thoroughly discussed to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development seeking robust and scalable access to this important molecular framework.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. This inherent non-planarity allows for the precise spatial orientation of substituents, enabling enhanced target binding and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to their flatter aromatic counterparts. The 1,8-diazaspiro[4.5]decane core, in particular, is a privileged scaffold found in a variety of biologically active compounds. The introduction of a methyl group at the 8-position and a hydroxyl group at the 3-position, as in 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, provides key vectors for further functionalization and modulation of physicochemical properties, making it a highly sought-after building block for the synthesis of novel therapeutics.

The development of scalable synthetic routes to such complex molecules is paramount for their successful translation from discovery to clinical application. This guide outlines a robust and economically viable synthetic strategy, emphasizing scalability, safety, and efficiency at each stage.

Overview of the Proposed Scalable Synthetic Pathway

The synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol can be strategically divided into two main parts: the construction of the core spirocyclic lactam intermediate, 8-Methyl-1,8-diazaspiro[4.5]decan-3-one, followed by the diastereoselective reduction of the ketone to the target alcohol. The proposed pathway is designed to be convergent and utilizes well-established, scalable chemical transformations.

Synthetic_Pathway_Overview N-Protected_4-Piperidone N-Protected 4-Piperidone Spirohydantoin_Intermediate Spirohydantoin Intermediate N-Protected_4-Piperidone->Spirohydantoin_Intermediate Strecker or Bucherer-Bergs Reaction Amino_Acid_Intermediate α-Amino Acid Intermediate Spirohydantoin_Intermediate->Amino_Acid_Intermediate Hydrolysis Protected_Lactam Protected 1,8-diazaspiro[4.5]decan-3-one Amino_Acid_Intermediate->Protected_Lactam Cyclization Deprotected_Lactam 1,8-diazaspiro[4.5]decan-3-one Protected_Lactam->Deprotected_Lactam Deprotection N-Methylated_Lactam 8-Methyl-1,8-diazaspiro[4.5]decan-3-one Deprotected_Lactam->N-Methylated_Lactam N-Methylation (Eschweiler-Clarke) Target_Molecule 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol N-Methylated_Lactam->Target_Molecule Ketone Reduction

Caption: High-level overview of the synthetic route.

Detailed Protocols and Experimental Insights

This section provides detailed, step-by-step protocols for the scalable synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol. The rationale behind the choice of reagents and conditions is discussed to provide a deeper understanding of the process.

Part A: Synthesis of the Key Intermediate: 8-Methyl-1,8-diazaspiro[4.5]decan-3-one

The construction of the spirocyclic lactam core is the cornerstone of this synthesis. The following protocol utilizes a modified Strecker reaction followed by cyclization, N-deprotection, and N-methylation.

Step 1: Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine (Strecker Reaction)

The Strecker synthesis is a classic and robust method for the preparation of α-amino nitriles from ketones.[1] Using N-benzyl-4-piperidone as the starting material provides a convenient handle for subsequent transformations and allows for a stable protecting group that can be removed under scalable conditions.

  • Protocol:

    • To a solution of N-benzyl-4-piperidone (1.0 eq) and ammonium chloride (1.2 eq) in 7 M ammonia in methanol, add potassium cyanide (1.2 eq) portion-wise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude α-amino nitrile.

    • The product can be purified by column chromatography or used directly in the next step if of sufficient purity.

  • Scientific Rationale: The use of ammonium chloride provides a source of ammonia and maintains a slightly acidic pH, which is optimal for imine formation.[1] Potassium cyanide serves as the cyanide source for the nucleophilic addition to the iminium ion intermediate. The N-benzyl group is stable under these conditions.

Step 2: Hydrolysis and Lactamization to 1-Benzyl-1,8-diazaspiro[4.5]decan-3-one

Acid-catalyzed hydrolysis of the α-amino nitrile followed by in-situ cyclization provides the desired spirocyclic lactam.

  • Protocol:

    • Dissolve the crude 1-benzyl-4-amino-4-cyanopiperidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by LC-MS.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-benzyl-1,8-diazaspiro[4.5]decan-3-one.

  • Scientific Rationale: The strong acidic conditions facilitate the hydrolysis of the nitrile to a carboxylic acid and the primary amine to an ammonium salt. Upon heating, the intermediate amino acid undergoes intramolecular cyclization to form the stable five-membered lactam ring.

Step 3: Deprotection to 1,8-diazaspiro[4.5]decan-3-one

Removal of the N-benzyl protecting group is achieved via catalytic hydrogenation, a clean and scalable method.

  • Protocol:

    • Dissolve 1-benzyl-1,8-diazaspiro[4.5]decan-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected lactam, which is often pure enough for the next step.

  • Scientific Rationale: Palladium-catalyzed hydrogenation is a highly efficient method for the cleavage of benzylamines.[2][3] The reaction is clean, and the by-product (toluene) is easily removed.

Step 4: N-Methylation to 8-Methyl-1,8-diazaspiro[4.5]decan-3-one (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic, one-pot reductive amination that is highly effective for the methylation of primary and secondary amines and is amenable to large-scale synthesis.[4][5]

  • Protocol:

    • To a solution of 1,8-diazaspiro[4.5]decan-3-one (1.0 eq) in formic acid (excess, ~5-10 eq), add aqueous formaldehyde (37 wt. %, ~3-5 eq).

    • Heat the reaction mixture to 80-100 °C for 4-8 hours. The evolution of carbon dioxide will be observed.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and carefully basify with an aqueous solution of sodium hydroxide to pH > 10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 8-Methyl-1,8-diazaspiro[4.5]decan-3-one.

  • Scientific Rationale: The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[6][7] The use of excess reagents drives the reaction to completion, and the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6]

Part B: Synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

The final step involves the reduction of the lactam-ketone to the target alcohol.

Step 5: Reduction of the Ketone

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups like amides (lactams).[8][9]

  • Protocol:

    • Dissolve 8-Methyl-1,8-diazaspiro[4.5]decan-3-one (1.0 eq) in a protic solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench the excess NaBH4 by the slow addition of acetone or dilute acetic acid.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent.

    • Dry the combined organic layers and concentrate in vacuo to afford the crude 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

    • The final product can be purified by crystallization or column chromatography.

  • Scientific Rationale: Sodium borohydride is a cost-effective and safe reducing agent for large-scale operations.[10] Its chemoselectivity allows for the reduction of the ketone without affecting the lactam functionality. The use of a protic solvent is standard for NaBH4 reductions.[8]

Data Summary and Process Parameters

The following table summarizes the key transformations and typical process parameters for the scalable synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

StepTransformationKey ReagentsSolvent(s)Temperature (°C)Typical Yield (%)
1Strecker ReactionN-benzyl-4-piperidone, NH4Cl, KCN7 M NH3 in MeOH0 - 2580-90
2Hydrolysis & Lactamizationα-amino nitrile, conc. HClWater100-11060-75
3N-DeprotectionN-benzyl lactam, H2, Pd/CMethanol or Ethanol25>95
4N-MethylationDeprotected lactam, HCOOH, HCHOFormic Acid80-10075-85
5Ketone ReductionN-methylated lactam, NaBH4Methanol or Ethanol0 - 2585-95

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of the target molecule.

Experimental_Workflow cluster_part_a Part A: Synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-one cluster_part_b Part B: Synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol A1 Step 1: Strecker Reaction A2 Work-up & Extraction A1->A2 A3 Step 2: Hydrolysis & Lactamization A2->A3 A4 Neutralization & Extraction A3->A4 A5 Step 3: N-Deprotection (Hydrogenation) A4->A5 A6 Filtration & Concentration A5->A6 A7 Step 4: N-Methylation (Eschweiler-Clarke) A6->A7 A8 Basification & Extraction A7->A8 A9 Purification (Chromatography) A8->A9 B1 Step 5: Ketone Reduction (NaBH4) A9->B1 Key Intermediate B2 Quenching & Work-up B1->B2 B3 Purification (Crystallization/Chromatography) B2->B3

Caption: Detailed experimental workflow.

Conclusion

This application note provides a comprehensive and scalable synthetic route to 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, a valuable building block for drug discovery. By leveraging well-established and robust chemical transformations, this guide offers detailed protocols and scientific rationale to enable researchers and process chemists to produce this compound in a reliable and efficient manner. The methodologies presented herein are designed to be adaptable for large-scale production, thereby facilitating the advancement of medicinal chemistry programs that rely on this important spirocyclic scaffold.

References

  • Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis Online. [Link]

  • Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Publications. [Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. PMC. [Link]

  • Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis Online. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Solution-Phase Parallel Synthesis of Spirohydantoins. Université catholique de Louvain. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis.Google Books.
  • Sodium Borohydride - Common Organic Chemistry. chem.purdue.edu. [Link]

  • Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Sodium borohydride. Wikipedia. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. chem.libretexts.org. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. ScienceDirect. [Link]

  • 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

Sources

Application Notes and Protocols for N-Methylation of Diazaspiro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Methylated Diazaspirocycles in Medicinal Chemistry

Diazaspirocycles are a class of "privileged scaffolds" in modern drug discovery. Their rigid, three-dimensional structures allow for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. The introduction of a methyl group to one or both nitrogen atoms of a diazaspiro precursor is a critical and frequently employed transformation in medicinal chemistry. This seemingly simple modification can profoundly influence a compound's pharmacological profile by:

  • Modulating Basicity: N-methylation alters the pKa of the nitrogen atom, which can impact ligand-receptor binding, cell permeability, and pharmacokinetic properties.

  • Enhancing Metabolic Stability: The N-methyl group can shield the nitrogen from metabolic enzymes, thereby increasing the compound's half-life in vivo.

  • Improving Potency and Selectivity: The addition of a methyl group can introduce favorable steric interactions within a binding pocket or alter the conformational preferences of the molecule, leading to enhanced biological activity and selectivity for the target receptor over off-targets.[1]

Given the significance of this structural modification, a robust and well-understood toolkit of N-methylation methods is essential for chemists working on the synthesis of diazaspiro-containing drug candidates. This guide provides a detailed overview of the most common and effective reaction conditions for the N-methylation of diazaspiro precursors, with a focus on the underlying chemical principles, practical experimental protocols, and strategies for achieving selective methylation.

Strategic Considerations for N-Methylating Diazaspiro Precursors

The primary challenge in the N-methylation of diazaspiro diamines is achieving the desired degree of methylation. Depending on the target molecule, either mono-N-methylation or di-N-methylation may be required.

Selective Mono-N-Methylation: The Role of Protecting Groups

Achieving selective mono-methylation of a symmetric or asymmetric diazaspiro diamine often necessitates a protecting group strategy. By temporarily masking one of the nitrogen atoms, the other can be selectively methylated. The choice of protecting group is critical and should be guided by its stability to the methylation conditions and its ease of removal without affecting the rest of the molecule.[1]

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. A typical workflow for selective mono-N-methylation is illustrated below.

G cluster_0 Protecting Group Strategy for Mono-N-Methylation Diazaspiro\nDiamine Diazaspiro Diamine Mono-Boc Protected\nDiamine Mono-Boc Protected Diamine Diazaspiro\nDiamine->Mono-Boc Protected\nDiamine Boc2O, Base Methylated Mono-Boc\nProtected Diamine Methylated Mono-Boc Protected Diamine Mono-Boc Protected\nDiamine->Methylated Mono-Boc\nProtected Diamine Methylation (e.g., MeI, Base) Mono-N-Methylated\nDiazaspiro Diamine Mono-N-Methylated Diazaspiro Diamine Methylated Mono-Boc\nProtected Diamine->Mono-N-Methylated\nDiazaspiro Diamine Deprotection (e.g., TFA or HCl)

Caption: Workflow for selective mono-N-methylation.

Key N-Methylation Methodologies

Several reliable methods exist for the N-methylation of secondary amines, each with its own set of advantages and limitations. The choice of method will depend on the specific diazaspiro substrate, the desired selectivity, and the scale of the reaction.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2] It is a reductive amination process that is particularly advantageous because it does not lead to the formation of quaternary ammonium salts, a common side reaction with other alkylating agents.[2][3] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.

G cluster_0 Eschweiler-Clarke Reaction Mechanism amine R2NH (Diazaspiro) iminium [R2N=CH2]+ amine->iminium + CH2O, -H2O formaldehyde CH2O methylated_amine R2N-CH3 iminium->methylated_amine + HCOO- formic_acid HCOOH formic_acid->iminium co2 CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Advantages:

  • High yields.

  • Avoids over-alkylation to the quaternary ammonium salt.[3]

  • Reagents are inexpensive and readily available.

  • The reaction can often be performed without the need for rigorous anhydrous conditions.

Disadvantages:

  • Requires elevated temperatures (typically 80-100 °C).[4]

  • The acidic conditions may not be suitable for substrates with acid-labile functional groups.

  • Work-up involves neutralization of a significant amount of acid.

N-Methylation with Methyl Iodide

Methyl iodide is a highly reactive and effective methylating agent for secondary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction. Common bases include potassium carbonate, sodium hydride, or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).

Advantages:

  • High reactivity, often allowing for lower reaction temperatures compared to the Eschweiler-Clarke reaction.

  • Can be used with a wide variety of solvents.

Disadvantages:

  • High toxicity and volatility of methyl iodide. [5] Extreme caution and a well-ventilated fume hood are mandatory.

  • Prone to over-alkylation, leading to the formation of quaternary ammonium salts, which can be a significant side product.[3]

  • Requires careful control of stoichiometry to favor mono-methylation.

N-Methylation with Dimethyl Sulfate

Dimethyl sulfate is another powerful methylating agent, often used as a less volatile alternative to methyl iodide. Similar to methyl iodide, it requires a base to neutralize the sulfuric acid byproduct.

Advantages:

  • Less volatile than methyl iodide, making it somewhat easier to handle.

  • Highly reactive, leading to efficient methylation.

Disadvantages:

  • Extremely toxic and a suspected carcinogen. [6] Must be handled with extreme care, using appropriate personal protective equipment in a fume hood.

  • Like methyl iodide, it can lead to the formation of quaternary ammonium salts.

  • The reaction can be highly exothermic and requires careful temperature control.

Comparative Overview of N-Methylation Methods

MethodReagentsTypical Temp.Typical TimeYieldKey AdvantagesKey Disadvantages & Safety
Eschweiler-Clarke Formaldehyde, Formic Acid80-100 °C4-18 hHighNo quaternization, inexpensive reagents.[2][3]High temp, acidic, not for acid-labile groups.
Methyl Iodide MeI, Base (e.g., K₂CO₃, NaH)Room Temp. to Reflux1-12 hGood to HighHigh reactivity, lower temperatures.Toxic, volatile. Prone to over-alkylation.[3][5]
Dimethyl Sulfate Me₂SO₄, Base (e.g., NaHCO₃)Room Temp. to Reflux2-20 hGood to HighLess volatile than MeI, highly reactive.Extremely toxic, carcinogenic. Over-alkylation risk.[6]

Detailed Experimental Protocols

Note on Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use. Reactions involving methyl iodide and dimethyl sulfate must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: N-Methylation of a Diazaspiro Precursor via Eschweiler-Clarke Reaction

This protocol describes a general procedure for the di-N-methylation of a secondary amine within a diazaspiro scaffold.

Materials:

  • Diazaspiro precursor (1.0 eq)

  • Formic acid (98-100%) (approx. 5.0 eq)

  • Formaldehyde (37% aqueous solution) (approx. 5.0 eq)

  • Sodium hydroxide or potassium hydroxide solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diazaspiro precursor.

  • Add formic acid, followed by the slow addition of the aqueous formaldehyde solution. The addition may be exothermic.[7]

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide or potassium hydroxide solution until the pH is >10. Ensure the mixture remains cool during this process.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methylated product.

  • Purify the product by column chromatography on silica gel. For amines, it is often beneficial to use a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) or to use amine-functionalized silica to prevent streaking and improve separation.

Protocol 2: N-Methylation of a Mono-Protected Diazaspiro Precursor with Methyl Iodide

This protocol is suitable for the selective methylation of a single secondary amine in a mono-protected diazaspiro compound.

Materials:

  • Mono-Boc-protected diazaspiro precursor (1.0 eq)

  • Methyl iodide (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Deionized water

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the mono-Boc-protected diazaspiro precursor and anhydrous potassium carbonate.

  • Add anhydrous DMF or acetonitrile via syringe to dissolve/suspend the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol 3: N-Methylation of a Diazaspiro Precursor with Dimethyl Sulfate

This protocol describes a general procedure for N-methylation using dimethyl sulfate. Extreme caution is required.

Materials:

  • Diazaspiro precursor (1.0 eq)

  • Dimethyl sulfate (2.2 eq)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetone or DMF

  • Ethyl Acetate (EtOAc)

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, charge a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with the diazaspiro precursor and sodium bicarbonate.[6]

  • Add acetone or DMF as the solvent.

  • Heat the mixture to a gentle reflux (for acetone) or to 50-60 °C (for DMF).

  • Add dimethyl sulfate dropwise via the dropping funnel over 30 minutes. The reaction can be exothermic.

  • Stir the mixture at this temperature for 2-20 hours, monitoring by TLC or LC-MS.[6]

  • After completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography as described in Protocol 1.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • Liu, X., et al. (n.d.).
  • Google Patents. (n.d.).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • PubMed. (n.d.).
  • MacMillan, J. (2012, January 15).
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • Deadman, B. J., et al. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC.
  • (n.d.). Synthesis of N-Methyl Secondary Amines.
  • DTIC. (n.d.).
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Yale University Department of Chemistry. (n.d.).
  • ResearchGate. (2025, August 6). The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines | Request PDF.
  • PMC. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • ResearchGate. (n.d.).
  • Jiang, X., et al. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services.
  • (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Walter, M., et al. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
  • ACS Medicinal Chemistry Letters. (2024, June 6). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane)
  • YouTube. (2025, October 12). Eschweiler-Clarke reaction.
  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • Sciencemadness.org. (2011, March 10). Eschweiler-Clarke Procedure.
  • (n.d.). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide.
  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • (n.d.). Eschweiler-Clarke reaction.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Journal of the Chemical Society C. (n.d.).
  • reposiTUm. (2024, May 8).
  • ACS Publications. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters.
  • Reddit. (2023, January 5). Methylation of NH2 Troubleshooting? : r/Chempros.
  • ResearchGate. (2025, August 7). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • Deadman, B. J. (n.d.).
  • ResearchGate. (n.d.).
  • MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary.
  • Benchchem. (n.d.).
  • PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.

Sources

Handling and storage protocols for 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Handling and Storage of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Introduction & Chemical Identity

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is a specialized spirocyclic diamine scaffold utilized primarily in medicinal chemistry as a building block for G-protein coupled receptor (GPCR) ligands and ion channel modulators.[1] Its structure features a rigid spiro[4.5]decane core containing two nitrogen atoms: a secondary amine in the five-membered ring (position 1) and an N-methylated tertiary amine in the six-membered ring (position 8), alongside a hydroxyl group at position 3.[1]

This unique topology confers specific handling challenges, notably hygroscopicity , sensitivity to atmospheric CO₂ (carbamate formation), and potential for N-oxidation .[1] This guide defines the protocols to maintain >98% purity during storage and experimental use.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyValue / DescriptionNote
CAS Number Not widely listed (PubChem CID: 132479834*)Verify batch COA
Formula C₉H₁₈N₂O
Mol.[2][3][4][5][6][7][8][9][10][11] Weight 170.25 g/mol
Structure Spiro-fused pyrrolidine/piperidineRigid 3D scaffold
pKa (Calc.) N1 (Sec-Amine): ~9.8 N8 (Tert-Amine): ~8.5Highly basic
Physical State Viscous oil or low-melting solidHygroscopic
Solubility DMSO, Methanol, Ethanol, WaterLipophilic solvents (Hexane) poor

*Note: CID is representative of the class if specific isomer data is limited.

Health, Safety, and Environment (HSE) Assessment

Hazard Classification (GHS): Based on functional group analysis (secondary/tertiary amines):

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[10][11] High pH in solution can cause chemical burns.

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

  • Sensitizer: Potential respiratory sensitizer upon prolonged inhalation of dust/aerosol.

Critical PPE:

  • Eyes: Chemical splash goggles (Face shield recommended for stock preparation).

  • Skin: Nitrile gloves (Double gloving recommended; amines can permeate latex).

  • Respiratory: Fume hood mandatory.

Storage Protocols

The integrity of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is compromised by three main factors: Moisture , Carbon Dioxide , and Oxidation .[1]

A. The "Triad" Storage System

To maximize shelf-life (12–24 months), adhere to the following triad:

  • Temperature: -20°C (Long-term). 4°C is acceptable for active working stocks (<1 month).

  • Atmosphere: Inert Gas (Argon/Nitrogen) . The secondary amine (N1) reacts reversibly with atmospheric CO₂ to form carbamic acid/carbamates, appearing as a white crust on the oil/solid.[1]

  • Container: Amber Glass Vials with PTFE-lined screw caps. Avoid polyethylene (amines can adsorb/leach).

B. Decision Tree: Storage Workflow

StorageProtocol Start Received Compound (Solid/Oil) CheckSeal Inspect Seal Integrity Start->CheckSeal DecisionUsage Immediate Use? CheckSeal->DecisionUsage LongTerm Long-Term Storage (> 1 Month) DecisionUsage->LongTerm No ShortTerm Working Stock (< 1 Month) DecisionUsage->ShortTerm Yes ActionLT 1. Purge Headspace (Ar) 2. Seal with Parafilm 3. Store at -20°C LongTerm->ActionLT ActionST 1. Dissolve in DMSO/EtOH 2. Aliquot to single-use vials 3. Store at -20°C or 4°C ShortTerm->ActionST Thaw Thawing Protocol: Equilibrate to RT in desiccator before opening ActionLT->Thaw When needed

Figure 1: Decision matrix for handling incoming shipments of spiro-amine scaffolds.

Handling and Solubilization Protocols

Protocol A: Preparation of Stock Solutions (100 mM)

Rationale: DMSO is the preferred solvent due to high solubility and low volatility, preventing concentration shifts.[1]

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow 30 minutes to reach room temperature (RT) to prevent water condensation on the hygroscopic solid.

  • Weighing: Rapidly weigh the required amount into a tared amber glass vial. Do not use weigh boats; weigh directly into the vessel to minimize transfer losses.

  • Solvent Addition: Add anhydrous DMSO (Grade ≥99.9%).

    • Calculation: Volume (mL) = Mass (mg) / (170.25 × 0.1).[1]

  • Dissolution: Vortex for 30 seconds. If viscous, sonicate for 5 minutes at <40°C.

  • Inerting: Flush the headspace with a gentle stream of Argon for 10 seconds. Close tightly.

Protocol B: Handling "Crusted" Material (CO₂ Contamination)

If the material appears sticky or has a white crust (carbamate formation):

  • Dissolve the material in Methanol .

  • Add a scavenger resin (e.g., basic amberlyst) or simply heat gently (40°C) under vacuum if the carbamate is thermally unstable (often reverts to amine + CO₂).[1]

  • Alternative: Treat with dilute HCl in MeOH to convert to the stable hydrochloride salt, then evaporate.[1]

Quality Control (QC) & Stability Verification

Before using stored material for critical assays (e.g., IC50 determination), validate purity.[1]

1. ¹H-NMR Check (Solvent: DMSO-d₆ or CD₃OD)

  • Diagnostic Peak: Look for the N-Methyl singlet around 2.2–2.4 ppm .

  • Contamination Flag: A shift in the integration of the protons adjacent to N1 (secondary amine) or new broad peaks around 3.5–4.0 ppm often indicates carbamate formation or N-oxidation.

2. LC-MS Analysis

  • Method: Reverse Phase C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: High pH mobile phases are preferred for amines but may degrade silica columns; use specific high-pH resistant columns if available.[1]

  • Target Ion: [M+H]⁺ = 171.15 m/z .

  • Oxidation Check: Watch for [M+16] peak (187 m/z) indicating N-oxide.[1]

References

  • PubChem Compound Summary. (2023). 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol. National Center for Biotechnology Information. Link[1][5]

  • Smith, P. A. S. (1983). Open-Chain Nitrogen Compounds. Benjamin/Cummings.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Structural Analog for HSE data). Link

  • Carreira, E. M., & Kvaerno, L. (2008).[1] Classics in Stereoselective Synthesis. Wiley-VCH. (Context on spirocyclic scaffold stability).

(Note: Specific CAS-linked literature for this exact isomer is sparse; protocols are derived from validated methodologies for 1,8-diazaspiro[4.5]decane class compounds.)[1]

Sources

Applications of spiro-bicyclic amines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of medicinal chemistry evolves, the demand for molecular scaffolds that offer precise three-dimensional control, improved physicochemical properties, and access to novel chemical space has surged.[1][2] Spiro-bicyclic amines, characterized by two rings sharing a single carbon atom, have emerged as a privileged structural motif, empowering the development of a new generation of therapeutics.[2] Their inherent rigidity and three-dimensional topology provide a unique framework for orienting pharmacophoric elements to optimize interactions with complex biological targets, often leading to significant gains in potency, selectivity, and metabolic stability.[3][4][5][6]

This guide provides an in-depth exploration of the applications of spiro-bicyclic amines in modern drug discovery. We will delve into their therapeutic significance across various disease areas, elucidate the fundamental principles that make them advantageous scaffolds, and provide detailed, field-proven protocols for their synthesis and biological evaluation.

The Strategic Advantage of Spiro-bicyclic Architecture

The utility of spiro-bicyclic amines in drug design is not merely a matter of structural novelty; it is rooted in distinct physicochemical advantages that address common challenges in lead optimization.

  • Enhanced Three-Dimensionality (Fsp³): Unlike flat, aromatic systems, spirocycles are intrinsically rich in sp³-hybridized carbons, creating complex and rigid three-dimensional shapes.[3][7] This allows for more precise and extensive interactions with the binding pockets of protein targets, which are themselves three-dimensional.[2][5] This enhanced shape complementarity is a key driver for improvements in binding affinity and biological activity.

  • Conformational Restriction: By locking otherwise flexible linear chains into a rigid ring system, spirocycles reduce the entropic penalty associated with a molecule adopting its bioactive conformation upon binding to a target.[4][7] This pre-organization can lead to a substantial increase in binding potency.

  • Fine-Tuning of Physicochemical Properties: The introduction of a spirocyclic core is a powerful strategy for modulating key drug-like properties.[6]

    • Solubility: Increasing the fraction of sp³ carbons can disrupt crystal packing and improve aqueous solubility compared to their flatter aromatic counterparts.[3][5]

    • Metabolic Stability: The rigid framework can shield metabolically susceptible sites ("soft spots") from enzymatic degradation, thereby enhancing the compound's half-life.[1][3]

    • Lipophilicity: Spirocyclic scaffolds provide a means to navigate the often-conflicting requirements of potency and appropriate lipophilicity (LogP), allowing chemists to optimize for cell permeability and reduced off-target effects.[1][3]

  • Exploration of Novel Chemical & IP Space: As the low-hanging fruit of established chemical scaffolds becomes exhausted, spirocycles offer access to uncharted and patentable molecular architectures, a critical consideration in a competitive pharmaceutical landscape.[1][2]

Spiro Spiro-bicyclic Amine Core Fsp3 High Fsp3 Character (3D Shape) Spiro->Fsp3 Rigid Conformational Rigidity Spiro->Rigid Props Modulated Properties Spiro->Props Novel Novel Chemical Space Spiro->Novel Potency Increased Potency & Selectivity Fsp3->Potency Rigid->Potency PK Improved Pharmacokinetics (PK) Props->PK Novel->PK IP Advantage

Key advantages conferred by spiro-bicyclic amine scaffolds.

Therapeutic Applications: Case Studies

The versatility of spiro-bicyclic amines is demonstrated by their successful application across a wide range of therapeutic areas.

Oncology

In cancer therapy, the quest for highly selective kinase inhibitors is paramount to minimize off-target toxicity. Spirocyclic scaffolds have proven instrumental in achieving this goal.

  • HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a key target for cancer immunotherapy. A series of potent spiro HPK1 inhibitors has been developed, with compound 16 showing an IC₅₀ of 2.67 nM and excellent selectivity against other kinases.[8] This compound demonstrated significant anti-tumor efficacy in a murine colon cancer model, both as a monotherapy and in combination with an anti-PD-1 antibody.[8]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of cancer.[9] Trilaciclib, an inhibitor of CDK4 and CDK6, features a spirocyclic core and was approved to protect bone marrow from chemotherapy-induced damage.[10]

  • Menin-MLL Inhibition: The recently approved drug Revumenib for acute leukemias contains a 2,7-diazaspiro[3.5]nonane core.[11] This spirocyclic amine is essential for binding, with the protonated piperidine nitrogen forming a critical cation-π interaction with two tyrosine residues in the menin protein.[11]

Central Nervous System (CNS) Disorders

The ability of spirocycles to rigidly present pharmacophores has made them valuable for targeting G protein-coupled receptors (GPCRs) and other CNS targets.

  • Dopamine and Serotonin Receptor Modulation: Early examples like Spiperone and Fluspirilene, used in the treatment of schizophrenia, incorporate a spiro-piperidine moiety to interact with dopamine D2 and serotonin 5-HT2A receptors.[2][5][10]

  • Analgesics: Spiro and bicyclic aliphatic amines have been investigated as a novel class of analgesics, highlighting their potential in pain management.[12]

Infectious Diseases

The unique geometries of spiro-bicyclic amines have been exploited to inhibit viral and bacterial targets.

  • Hepatitis C Virus (HCV): A macrocyclic spirocycle was developed as a potent inhibitor of the HCV-NS3/4a protease, a key enzyme for viral replication.[5]

  • Antimalarial Activity: Chiral spiro-δ-lactams have been synthesized and shown to possess antimalarial properties, demonstrating the applicability of these scaffolds in combating infectious diseases.[13]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected spiro-bicyclic amine-containing compounds from recent literature.

Compound/SeriesTargetKey In Vitro ActivityCell Line / Assay TypeReference
Compound 16 HPK1IC₅₀ = 2.67 nMEnzymatic Assay[8]
Compound 16 pSLP76EC₅₀ = 24.8 nMCellular Assay (PBMCs)[8]
Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] (4d) N/A (Antiproliferative)IC₅₀ = 4.2 µMK-562 (Human Erythroleukemia)[14]
Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] (4h) N/A (Antiproliferative)IC₅₀ = 4.8 µMCT26 (Mouse Colon Carcinoma)[14]
Revumenib Menin-MLL InteractionKᵢ = 0.186 nMBiochemical Assay[11]
Trilaciclib CDK4 / CDK6IC₅₀ = 1 nM / 4 nMKinase Assay[10]

Application Protocols

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of spiro-bicyclic amines.

Protocol 1: Unified Synthesis of Spiro-bicyclic Amines via Hofmann-Löffler-Freytag (HLF) Reaction

This protocol describes a general and robust method for converting monocyclic amines into spiro-bicyclic amines in a single step through an intramolecular C-H bond functionalization.[3] The causality of this reaction lies in the generation of a nitrogen-centered radical which abstracts a hydrogen atom, typically in a 1,5-fashion, to form a five-membered ring.

Materials:

  • Monocyclic propyl-linked N-sulfonylated amine (Substrate, 1.0 equiv)

  • N-Chlorosuccinimide (NCS, 1.5 equiv)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-sulfonylated amine substrate (1.0 equiv) and dissolve it in anhydrous DCM (to a concentration of 0.1 M).

  • Initiation: Add TEMPO (0.1 equiv) to the solution. The addition of this radical scavenger is counterintuitive but is proposed to prevent undesired side reactions by trapping other radical species, thereby improving the yield of the desired pathway.

  • Chlorination: Cool the mixture to 0 °C using an ice bath. Add NCS (1.5 equiv) portion-wise over 5 minutes. The use of NCS as a mild oxidant is critical for the in-situ formation of the N-chloro-sulfonamide intermediate.

  • Photolysis: Stir the reaction mixture at 0 °C for 30 minutes. Subsequently, irradiate the flask with a 23 W compact fluorescent lamp (CFL) at room temperature for 12-18 hours. The light provides the energy for the homolytic cleavage of the N-Cl bond, generating the key nitrogen-centered radical that initiates the C-H amination cascade.

  • Quenching: Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. This step is essential to neutralize any remaining oxidant (NCS) and reactive chlorine species.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure spiro-bicyclic amine.

sub 1. Dissolve Substrate & TEMPO in DCM ncs 2. Add NCS at 0°C (Forms N-Cl intermediate) sub->ncs photo 3. Irradiate with CFL (N-radical generation & C-H amination) ncs->photo quench 4. Quench with Na₂S₂O₃ photo->quench workup 5. Aqueous Workup (NaHCO₃, Brine) quench->workup purify 6. Purify via Column Chromatography workup->purify product Pure Spiro-bicyclic Amine purify->product

Workflow for HLF-based synthesis of spiro-bicyclic amines.
Protocol 2: In Vitro Antiproliferative Scratch Assay

This protocol provides a straightforward method to assess the effect of a spiro-bicyclic amine compound on cancer cell migration and proliferation, which are key processes in metastasis.[14]

Materials:

  • Cancer cell line (e.g., HeLa, CT26) cultured to confluence in a 6-well plate

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (spiro-bicyclic amine) dissolved in DMSO to create a stock solution

  • Sterile 200 µL pipette tip

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to grow until they form a confluent monolayer. The formation of a complete monolayer is critical for creating a consistent, cell-free "wound" area.

  • Creating the Scratch: Once confluent, gently scratch the monolayer in a straight line using a sterile 200 µL pipette tip. Create at least two perpendicular scratches per well for robust analysis.

  • Washing: Carefully wash the wells twice with sterile PBS to remove detached cells and debris. This step ensures that the subsequent closure of the gap is due to cell migration and proliferation, not reattachment of dislodged cells.

  • Treatment: Replace the PBS with a fresh complete medium containing the test compound at the desired final concentration (e.g., 10 µM). Include a vehicle control well treated with the same concentration of DMSO.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratches in predefined regions of each well using a microscope at 10x magnification. This serves as the baseline (T=0) measurement of the wound area.

  • Incubation: Incubate the plates under standard cell culture conditions (37 °C, 5% CO₂).

  • Image Acquisition (Time 24h): After 24 hours of incubation, capture images of the exact same regions of the scratches as recorded at T=0.

  • Data Analysis: Using image analysis software (e.g., ImageJ), measure the area of the cell-free gap at T=0 and T=24h for both treated and control wells. Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area_T0 - Area_T24) / Area_T0 ] * 100

  • Interpretation: Compare the percentage of wound closure in the compound-treated wells to the vehicle control. A significant reduction in wound closure indicates that the spiro-bicyclic amine inhibits cell migration and/or proliferation.[14]

Conclusion

Spiro-bicyclic amines represent a powerful and increasingly accessible class of scaffolds for medicinal chemists. Their unique three-dimensional structures provide a robust platform for optimizing drug-target interactions while simultaneously improving critical pharmacokinetic properties.[4][15] As synthetic methodologies become more streamlined and our understanding of their structure-activity relationships deepens, the application of these fascinating molecules will undoubtedly continue to thrive, contributing to the development of safer and more effective medicines for a host of challenging diseases.[16][17]

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Spiro and bicyclic aliphatic amines, a novel type of analgetics. European Journal of Medicinal Chemistry.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed.
  • Bicyclic Aliph
  • Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin.
  • Bicyclic amines as cdk2 inhibitors.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Selected Applications of Spirocycles in Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Synthesis of spiro-bicyclic compounds 12c and 13n-p.
  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Approach to Heterospirocycles for Medicinal Chemistry.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Synthesis and biological evaluation of new spiro oxindoles with embedded pharmacophores. The Royal Society of Chemistry.
  • Synthesis, Biological Evaluation and Molecular Docking Study of 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] as New Tacrine Hybrids.
  • Examples of approved and late clinical trial spirocyclic drugs.
  • Unique 3D-shaped Spirocycles to Explore Novel Chemical Space. Enamine.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • Put a ring on it: application of small aliph
  • Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. PubMed.

Sources

Troubleshooting & Optimization

Removing impurities from crude 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Executive Summary: The Challenge of Polarity

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is a "zwitterion-mimic" in terms of purification difficulty. It possesses two basic nitrogen centers (one tertiary piperidine, one secondary pyrrolidine) and a polar hydroxyl group. This combination creates high water solubility and strong interactions with silanol groups on silica gel. Standard purification methods often result in yield loss (product trapped in aqueous phase) or poor separation (streaking on columns).

This guide addresses these specific physicochemical challenges using modified extraction protocols and specialized stationary phases.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I cannot extract the product from the aqueous layer after workup."

Diagnosis: The compound is highly hydrophilic (LogP < 0). Standard solvents like Diethyl Ether or Hexanes will not extract the free base effectively. Solution: Use a "Salting-Out" assisted extraction with high-polarity organic blends.

  • The Fix: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics (Salting-Out Effect).

  • Solvent Choice: Use Dichloromethane (DCM) : Isopropyl Alcohol (IPA) in a 3:1 ratio . The IPA increases the polarity of the organic phase enough to solvate the amino-alcohol, while DCM ensures phase separation. Alternatively, n-Butanol can be used, though it requires high-temperature evaporation.

Issue 2: "The compound streaks/tails severely on normal phase silica columns."

Diagnosis: The basic nitrogens are hydrogen-bonding with the acidic silanols (


) on the silica surface, causing peak broadening and irreversible adsorption.
Solution:  Deactivate the silica surface or switch modes.
  • Method A (Deactivation): Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) . Maintain 0.5% amine modifier in the running eluent.
    
  • Method B (HILIC Mode): Use an Amine-bonded silica column.[1] This creates a "shield" against silanol interactions and allows for normal-phase separation based on polarity without the tailing.

Issue 3: "The product is an oil/gum that refuses to crystallize."

Diagnosis: As a free base, the spiro-diamine is likely an amorphous solid or viscous oil due to conformational flexibility. Solution: Convert to a salt form to induce lattice formation.

  • Protocol: Dissolve the crude oil in minimal dry ethanol. Add 2.2 equivalents of HCl in Dioxane or Oxalic Acid . The dihydrochloride or oxalate salt is thermodynamically more likely to form a stable crystal lattice, trapping impurities in the mother liquor.

Issue 4: "NMR shows paramagnetic broadening or high metal content."

Diagnosis: If synthesized via hydrogenation (e.g., reducing a ketone precursor) or metal-catalyzed coupling, residual Pd, Pt, or Ni is coordinating to the diamine. Solution: Silica-supported Scavengers.

  • The Fix: Do not rely on extraction. Dissolve the crude in MeOH and stir with Thiol-functionalized Silica (Si-Thiol) or Diamine-functionalized Silica for 4 hours. Filter and concentrate. These resins have a binding constant (

    
    ) for transition metals orders of magnitude higher than the free drug product.
    

Part 2: Validated Experimental Protocols

Protocol A: Modified Acid-Base Extraction (For Polar Amines)

Designed to isolate the free base from non-basic impurities without losing yield to the water layer.

  • Acid Wash: Dissolve crude mixture in 0.5 M HCl . Wash twice with Ethyl Acetate (discards non-basic organic impurities).

  • Basification: Adjust the aqueous layer pH to >12 using 50% NaOH (keep cold, ice bath). Note: High pH ensures both nitrogens are deprotonated.

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt visible).

  • Extraction: Extract 4x with DCM:IPA (3:1) .

  • Drying: Dry combined organic layers over Sodium Sulfate (

    
    ) —avoid Magnesium Sulfate as it is slightly acidic and can bind amines.
    
  • Concentration: Rotary evaporate at <40°C.

Protocol B: Dihydrochloride Salt Formation

Best for final purification and long-term storage.

  • Dissolve 1.0 g of crude free base in 5 mL of absolute Ethanol .

  • Cool to 0°C.

  • Dropwise add 2.5 equivalents of 4M HCl in Dioxane .

  • Stir for 30 minutes. If precipitate does not form, add Diethyl Ether dropwise until turbidity persists.

  • Filter the white solid under Argon.

  • Wash with cold Ether/Ethanol (9:1).

Part 3: Decision Logic & Workflows (Visualization)

Figure 1: Purification Strategy Decision Tree

Use this logic flow to determine the correct method based on your specific impurity profile.

PurificationStrategy Start Crude 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol CheckState Physical State? Start->CheckState CheckImpurity Primary Impurity Type? CheckState->CheckImpurity Oil/Gum SaltCryst HCl Salt Crystallization CheckState->SaltCryst Solid (Recrystallize) Metals Metal Residues (Pd/Pt/Ni) CheckImpurity->Metals NonBasics Non-Basic Organics CheckImpurity->NonBasics Isomers Regioisomers/Stereoisomers CheckImpurity->Isomers Scavenger Si-Thiol Scavenger Resin Metals->Scavenger AcidBase Modified Acid-Base Extraction (DCM:IPA 3:1) NonBasics->AcidBase Chromatography Amine-Silica Chromatography (HILIC Mode) Isomers->Chromatography Scavenger->SaltCryst Final Polish AcidBase->SaltCryst Solidification

Caption: Decision matrix for selecting purification method based on impurity type. Green nodes indicate validated endpoints.

Figure 2: The "Salting-Out" Extraction Mechanism

Visualizing why standard extraction fails and how the modified protocol works.

ExtractionFlow Step1 Aqueous Phase (pH 12) Product + NaCl Saturation Step2 Add Solvent: DCM:IPA (3:1) Step1->Step2 Step3 Phase Separation Step2->Step3 Mechanism Mechanism: 1. NaCl reduces water activity (Salting Out) 2. IPA solvates polar -OH group 3. DCM drives phase separation Step2->Mechanism Result Organic Phase: Product Captured Step3->Result Waste Aqueous Phase: Salts + Polar Impurities Step3->Waste

Caption: Schematic of the modified extraction protocol required for highly polar amino-alcohols.

Part 4: Data Summary & Specifications

ParameterSpecification / Recommendation
Target Molecule 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol
pKa (Estimated) ~9.5 (Piperidine N), ~10.5 (Pyrrolidine N)
Solubility High: Water, Methanol, Ethanol. Low: Ether, Hexane.
TLC Mobile Phase DCM : MeOH :

(90:9:1)
Flash Column Phase Amine-Functionalized Silica (

-Silica) or C18
Extraction Solvent DCM : Isopropanol (3:1) or n-Butanol
Storage Form Dihydrochloride Salt (Hygroscopic - Store with Desiccant)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine purification and salt formation).

  • Teledyne ISCO. (2023). Strategies for the Flash Purification of Highly Polar Compounds. (Technical note on HILIC and Amine-silica usage).

  • Biotage. (2023).[1][2] Purification of Very Polar Compounds Using Aqueous Normal-Phase Flash Chromatography. (Guide on using amine-bonded phases).

  • University of Massachusetts Amherst. (2020). Acid-Base Extraction Protocols. (Foundational chemistry for separating amines from neutrals).

Sources

Minimizing side reactions during diazaspiro functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of functionalizing diazaspiro scaffolds, focusing on minimizing side reactions such as over-alkylation, regioselectivity errors, and strain-induced ring opening.

Topic: Minimizing Side Reactions & Maximizing Selectivity Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Diazaspiro Challenge

Diazaspiro cycles (e.g., [3.3]heptane, [4.4]nonane, [5.5]undecane) are high-value scaffolds in drug discovery due to their ability to impart high


 character and novel IP space. However, their unique geometry introduces specific reactivity challenges:
  • High Basicity/Nucleophilicity: The exposed secondary amines are prone to rapid over-reaction.

  • Ring Strain: Particularly in [3.3] systems, ring-opening can occur under acidic conditions.

  • Chelation: The spatial arrangement of nitrogens can poison transition metal catalysts.

Troubleshooting Module: Mono-Functionalization of Symmetric Diamines

Context: You are starting with a symmetric core (e.g., 2,6-diazaspiro[3.3]heptane) and require a single functional handle (e.g., mono-Boc, mono-alkylation).

Q: Why am I consistently getting 15-20% bis-alkylated product despite using 1.0 equivalent of electrophile?

A: This is a classic statistical distribution problem exacerbated by the increased nucleophilicity of the mono-alkylated product in certain solvents.

  • The Mechanism: In

    
     reactions, the introduction of an electron-donating alkyl group can make the secondary amine more nucleophilic than the starting material (though steric bulk usually counters this).
    
  • The Fix (Stoichiometry): Do not use 1.0 equivalent. Use 0.3 to 0.4 equivalents of the electrophile. This ensures the starting diamine is always in vast excess, statistically favoring mono-reaction. The unreacted starting material is easily recovered via aqueous extraction (it remains in the aqueous phase at pH ~9 while the mono-protected species extracts into organic).

  • The Fix (Flow Chemistry): Use a continuous flow reactor to achieve high local mixing and precise residence times, preventing the product from "seeing" unreacted electrophile.

Protocol: High-Fidelity Mono-Boc Protection

Valid for: 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[4.4]nonane.

ParameterConditionRationale
Stoichiometry Diamine (3.0 equiv) :

(1.0 equiv)
Statistical forcing of mono-product.
Solvent DCM or

(0.1 M)
Chlorinated solvents often suppress aggregation.
Temperature 0 °C

10 °C
Low temp minimizes non-selective background rates.
Additives No Base (or mild

)
Strong bases promote bis-reaction rates.

Step-by-Step:

  • Dissolve diamine (3 eq) in DCM at 0 °C.

  • Dissolve

    
     (1 eq) in DCM and add dropwise via syringe pump over 2 hours.
    
  • Workup (Critical): Add water. Adjust pH to ~10. Extract with DCM.

    • Organic Layer:[1][2] Contains Mono-Boc and Bis-Boc (trace).

    • Aqueous Layer: Contains unreacted diamine.

  • Recycle: Evaporate aqueous layer to recover expensive spiro-diamine for the next batch.

Troubleshooting Module: Regioselectivity in Non-Symmetric Scaffolds

Context: Functionalizing 2,6-diazaspiro[3.3]heptane (symmetric) vs. 2-oxa-6-azaspiro[3.3]heptane or non-symmetric substitution patterns.

Q: How do I differentiate between the two nitrogens in a non-symmetric diazaspiro system?

A: You must rely on steric differentiation or orthogonal protecting group strategies established early in the synthesis.

  • Steric Control: If one Nitrogen is hindered (e.g., adjacent to a gem-dimethyl group), use a bulky electrophile (Trityl-Cl or

    
    ) to selectively protect the less hindered amine.
    
  • pKa Control: Rarely effective in diazaspiro systems as the pKa difference between distal nitrogens is negligible due to the insulating spiro-carbon.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Non-Symmetric Diazaspiro Functionalization CheckSym Are the Nitrogens chemically equivalent? Start->CheckSym Symmetric Symmetric Core (e.g., 2,6-diazaspiro[3.3]) CheckSym->Symmetric Yes NonSym Non-Symmetric (e.g., 2,7-diazaspiro[3.5]) CheckSym->NonSym No StatControl Use Statistical Control (Excess Diamine) Symmetric->StatControl StericCheck Is there a significant steric difference? NonSym->StericCheck YesSteric Use Bulky Electrophile (Boc2O, Trt-Cl) at -78°C StericCheck->YesSteric Yes NoSteric Must use Orthogonal Synthesis Route StericCheck->NoSteric No OrthoRoute Synthesize core with N1-Bn and N2-Boc pre-installed NoSteric->OrthoRoute

Caption: Decision matrix for selecting the correct regiocontrol strategy based on scaffold symmetry and steric environment.

Troubleshooting Module: Buchwald-Hartwig Cross-Coupling

Context: Arylating the diazaspiro amine using Pd-catalysis.

Q: My reaction stalls at 20% conversion. Is the catalyst dead?

A: Likely, yes. Diazaspiro amines are potent chelators. The free secondary amine can bind to the Palladium center, displacing the ligand and forming an inactive "Pd-amine" complex.

Troubleshooting Checklist:

  • Base Selection: Switch from

    
     to LiHMDS  or NaOtBu . Stronger bases facilitate rapid deprotonation and reductive elimination, outcompeting catalyst poisoning.
    
  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands. RuPhos and BrettPhos are the gold standards for secondary amines.

  • Pre-catalysts: Do not use

    
     + Ligand. Use oxidative addition complexes (e.g., RuPhos Pd G3  or G4 ) to bypass the activation step which is vulnerable to amine poisoning.
    
Q: I am seeing extensive hydrodehalogenation (reduction of the aryl halide).

A: This indicates


-hydride elimination is competing with reductive elimination.
  • Cause: Often caused by "starved" catalyst conditions or insufficient amine nucleophilicity.

  • Fix: Increase amine concentration. Ensure the solvent is strictly anhydrous (water can promote this side pathway in some cycles).

Troubleshooting Module: Strain & Stability (Diazaspiro[3.3]heptane)

Context: Handling the highly strained 4-membered rings.

Q: My [3.3]spirocycle decomposes during deprotection.

A: The cyclobutane ring has significant ring strain (~26 kcal/mol). Strong mineral acids (HCl) can trigger ring-opening or rearrangement.

  • Solution: Use TFA (Trifluoroacetic acid) in DCM for Boc deprotection instead of HCl/Dioxane. TFA is milder and less prone to nucleophilic attack on the strained ring than chloride ions (

    
    ).
    
  • Salt Forms: If you must store the intermediate, form the Oxalate salt or Fumarate salt . These are often crystalline and non-hygroscopic, unlike HCl salts which can be deliquescent and acidic enough to degrade the core over time.

Workflow: Safe Deprotection of Strained Spirocycles

Deprotection Input N-Boc Diazaspiro[3.3]heptane Reagent Choose Acid Input->Reagent HCl 4M HCl / Dioxane Reagent->HCl Avoid TFA 20% TFA / DCM Reagent->TFA Preferred ResultBad Risk of Ring Opening (Nucleophilic attack by Cl-) HCl->ResultBad ResultGood Clean Deprotection (Non-nucleophilic anion) TFA->ResultGood Workup Free-base immediately (Resin or NaHCO3) ResultGood->Workup

Caption: Protocol selection for deprotecting strained [3.3] systems to avoid acid-mediated ring cleavage.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of the [3.3]Diazaspiroheptane Scaffold. Organic Letters.[3][4]

  • Surry, D. S., & Buchwald, S. L. (2008).[4] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[2][4]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5] Angewandte Chemie.[2]

  • ACS Green Chemistry Institute. (2023). Avoiding Over-alkylation Reagent Guide.[6]

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][7][8]

Sources

Validation & Comparative

Comparative Guide: 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol vs. Spiro-Amine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol against other privileged spiro-amine scaffolds. It is designed for medicinal chemists and drug discovery scientists seeking to optimize lead compounds by "escaping flatland" (increasing Fsp³ character).

Executive Summary: The Case for 1,8-Diazaspiro Cycles

In modern drug discovery, spirocyclic scaffolds have emerged as superior bioisosteres for morpholines, piperazines, and piperidines. While 2,8-diazaspiro[4.5]decane is widely utilized for its linear vector orientation, the 1,8-diazaspiro[4.5]decane scaffold—specifically the 3-hydroxy derivative—offers a unique orthogonal exit vector and a functional handle (C3-OH) for further diversification.

This guide analyzes the structural, physicochemical, and synthetic attributes of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol , positioning it as a critical tool for modulating metabolic stability and target selectivity.

Structural & Physicochemical Comparison

The choice of spiro-scaffold dictates the spatial orientation of substituents (vectors) and the molecule's physicochemical profile. The table below compares the 1,8-diaza system with its primary competitors.

Table 1: Comparative Physicochemical Profile
Feature8-Methyl-1,8-diazaspiro[4.5]decan-3-ol 2,8-Diazaspiro[4.5]decane 2,7-Diazaspiro[3.5]nonane Piperazine (Baseline)
Core Structure Spiro[Pyrrolidine-Piperidine]Spiro[Pyrrolidine-Piperidine]Spiro[Azetidine-Piperidine]Monocyclic
Ring Sizes 5, 65, 64, 66
Vector Angle Orthogonal (~90°) Linear (~180°)Linear/BentLinear
Fsp³ Score 1.0 (High 3D character)1.01.00.66
Lipophilicity (LogP) Low (due to -OH group)ModerateLow-ModerateLow
Metabolic Stability High (Blocked metabolic soft spots)HighModerate (Ring strain risks)Low (N-oxidation prone)
Key Advantage C3-OH handle for ether/ester linkages; unique geometry.[1][2]Well-established linear linker.Lower MW; compact linker.Cheap; common.
Vector Analysis & Design Logic
  • 1,8-System (Orthogonal): The nitrogen atoms in the 1,8-system are situated on adjacent rings but offset. This creates a "bent" or orthogonal exit vector, ideal for accessing binding pockets that require a non-linear trajectory. The C3-hydroxyl group adds a hydrogen bond donor/acceptor pointing perpendicular to the ring plane, enhancing solubility.

  • 2,8-System (Linear): The nitrogens are on opposite ends of the spiro system, mimicking the linear distance of a piperazine but with a rigid, bulky core that fills more space (hydrophobic collapse prevention).

Synthetic Accessibility & Experimental Protocols

The synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is less trivial than the 2,8-isomer but highly modular. The following protocol utilizes a Grignard-mediated cyclization strategy, which ensures the correct installation of the C3-hydroxyl group.

Graphviz Diagram: Synthesis Pathway

The following diagram outlines the logical flow from the starting piperidone to the final spiro-alcohol.

Synthesis SM N-Benzyl-4-piperidone (Starting Material) Step1 Imine Formation (BnNH2, TiCl4) SM->Step1 Inter1 Imine Intermediate Step1->Inter1 Step2 Grignard Addition (AllylMgBr) Inter1->Step2 Inter2 4-Allyl-4-amino piperidine Step2->Inter2 Step3 Epoxidation (mCPBA) Inter2->Step3 Inter3 Epoxide Intermediate Step3->Inter3 Step4 Cyclization (Heat/Base) Inter3->Step4 Intramolecular Ring Opening Final 1,8-Diazaspiro[4.5] decan-3-ol Step4->Final

Caption: Modular synthesis of the 1,8-diazaspiro[4.5]decan-3-ol core via allyl-Grignard addition and epoxide ring-opening cyclization.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of the 1,8-diazaspiro core with a C3-hydroxyl handle.

  • Imine Formation:

    • Dissolve N-benzyl-4-piperidone (1.0 eq) in dry DCM. Add benzylamine (1.1 eq) and TiCl₄ (0.5 eq) dropwise at 0°C. Stir at RT for 12h.

    • Validation: Monitor disappearance of ketone C=O signal in IR (1715 cm⁻¹) and appearance of imine C=N.

  • Grignard Addition (Critical Step):

    • Cool the imine solution to -78°C. Add Allylmagnesium bromide (1.5 eq) slowly.

    • Warm to RT and quench with sat. NH₄Cl. Extract with EtOAc.

    • Result: 4-allyl-4-(benzylamino)-1-benzylpiperidine.

  • Epoxidation & Cyclization:

    • Dissolve the alkene intermediate in DCM. Add mCPBA (1.2 eq) at 0°C. Stir for 4h.

    • Mechanism:[3] The secondary amine attacks the formed epoxide in an intramolecular fashion (5-exo-tet) to close the pyrrolidine ring.

    • Purification: Flash chromatography (MeOH/DCM).

  • Final Deprotection/Methylation:

    • Hydrogenolysis (Pd/C, H₂) removes benzyl groups.

    • Reductive amination with Formaldehyde/NaBH(OAc)₃ installs the N-methyl group selectively on the more accessible piperidine nitrogen (N8) if controlled, or global methylation.

Performance in Drug Design: Why Choose This Scaffold?

A. Metabolic Stability (Microsomal Clearance)

Spirocyclic amines significantly reduce metabolic clearance compared to piperidines. The quaternary spiro-carbon blocks oxidation at the most vulnerable position (alpha to the amine).

  • Data Point: In cystinuria drug development, replacing an N-methylpiperazine tail with 1,8-diazaspiro[4.5]decane improved metabolic stability and increased potency by 120-fold (see Hu et al., ACS Med. Chem. Lett. 2024).[4]

B. Selectivity (hERG Avoidance)

Basic amines are notorious for hERG channel inhibition (cardiotoxicity risk).

  • Mechanism: The rigid 3D structure of the spiro-system prevents the "induced fit" often required for strong hERG binding, which is common with flexible chains or flat aromatic linkers.

  • The 3-OH Advantage: The C3-hydroxyl group lowers LogD, further reducing hERG affinity, as hERG inhibition correlates strongly with high lipophilicity.

Decision Logic for Scaffold Selection

DecisionTree Start Select Spiro Scaffold Q1 Required Vector Geometry? Start->Q1 Linear Linear (180°) Q1->Linear Linker replacement Bent Bent/Orthogonal Q1->Bent New IP/Space Res1 Use 2,8-Diazaspiro[4.5]decane Linear->Res1 Q2 Need Solubility/Functional Handle? Bent->Q2 Yes Yes (OH group) Q2->Yes No No (Hydrophobic) Q2->No Res2 Use 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol Yes->Res2 Res3 Use 1,7- or 1,8-Diazaspiro (unsubstituted) No->Res3

Caption: Decision matrix for selecting between 1,8-diaza, 2,8-diaza, and functionalized spiro-scaffolds.

References

  • Hu, L., et al. (2024).[4] 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. Link

  • Mehrotra, M. M., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1][5] Compound Summary: 8-methyl-1,8-diazaspiro[4.5]decan-3-ol. National Library of Medicine. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Diamines. Organic Letters. (Contextual citation for spiro-synthesis methodologies).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

Sources

The Spirocyclic Advantage: Bioactivity Comparison of Diazaspiro vs. Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (


) architectures is a critical strategy to improve clinical success rates.[1] Spirocyclic scaffolds—specifically diazaspiro  and azaspiro  systems—serve as high-

bioisosteres for traditional heterocycles like piperazine and piperidine.

This guide provides a technical comparison of these two scaffold classes. While both enhance physicochemical properties (solubility, metabolic stability), they offer distinct vector orientations that drastically alter bioactivity and selectivity profiles.

Architectural Analysis: Structural Logic & Vectorization

To deploy these scaffolds effectively, one must understand them not just as "space-fillers" but as rigid geometric constraints that define substituent trajectories.

Diazaspiro Scaffolds (The "Twisted" Piperazine)
  • Primary Analog: Bioisostere for Piperazine .[1][2]

  • Core Structure: 2,6-diazaspiro[3.3]heptane is the most common archetype.

  • Structural Impact: Unlike the chair conformation of piperazine, the diazaspiro[3.3] core imposes a rigid

    
     twist between the two nitrogen vectors.[3]
    
  • Key Advantage: This "twist" often disrupts

    
    -stacking interactions responsible for off-target binding (e.g., hERG inhibition) while maintaining the distance required for on-target hydrogen bonding.
    
Azaspiro Scaffolds (The "Geometric" Piperidine)
  • Primary Analog: Bioisostere for Piperidine or Morpholine .

  • Core Structures: Azaspiro[3.3]heptane, Azaspiro[4.5]decane, Azaspiro[5.5]undecane.

  • Structural Impact: These scaffolds introduce a quaternary carbon that locks the ring conformation.

  • Key Advantage: They allow for precise exit vectors for side chains (e.g., at the C2 or C6 positions of the spiro system), enabling exploration of novel IP space and improving metabolic stability by blocking the vulnerable

    
    -carbon oxidation sites found in simple piperidines.
    
Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting between these scaffolds based on the parent heterocycle and desired property modulation.

SAR_Logic Start Parent Scaffold (Liability Identification) Piperazine Piperazine Core (High hERG / Poor Selectivity) Start->Piperazine Piperidine Piperidine Core (Metabolic Hotspot / Low Sol) Start->Piperidine Diazaspiro Diazaspiro[3.3]heptane (Twisted Geometry) Piperazine->Diazaspiro Bioisosteric Replacement Azaspiro Azaspiro[3.3] / [4.5] (Rigidified Vector) Piperidine->Azaspiro Bioisosteric Replacement Outcome_Diaza Outcome: Reduced hERG Increased Selectivity (PARP) Diazaspiro->Outcome_Diaza Vector Reorientation Outcome_Aza Outcome: Blocked Metabolism Lower LogD (MCHr1) Azaspiro->Outcome_Aza Fsp3 Increase

Caption: SAR decision tree comparing bioisosteric replacement strategies for piperazine (via diazaspiro) and piperidine (via azaspiro) cores.

Physicochemical & Bioactivity Comparison

The following data aggregates findings from multiple medicinal chemistry campaigns, comparing the effects of switching from a flat parent ring to a spirocyclic core.

Comparative Data Table
FeatureParent: PiperazineScaffold: 2,6-Diazaspiro[3.3]heptane Parent: PiperidineScaffold: 2-Azaspiro[3.3]heptane
Geometry Chair (Flexible)Rigid, Twisted (

)
Chair (Flexible)Rigid, Linear/Angular
Lipophilicity (

LogD)
Baseline-0.5 to -1.1 (Lower)Baseline-0.2 to -0.6 (Lower)
Solubility ModerateHigh (Disrupted packing)Low/ModerateHigh (Increased

)
Metabolic Stability Low (N-dealkylation)High (Steric hindrance)Low (

-oxidation)
High (Quaternary block)
hERG Inhibition High RiskReduced (Geometry mismatch)Moderate RiskReduced (Basicity modulation)
Selectivity Low (Promiscuous)High (Shape specific)ModerateHigh (Vector specific)
Case Study Analysis
Case A: Diazaspiro in PARP Inhibitors (Olaparib Analogs)
  • Challenge: Olaparib (containing a piperazine linker) inhibits PARP-1 but lacks high selectivity against other PARP isoforms, leading to potential cytotoxicity.

  • Solution: Replacement of piperazine with 2,6-diazaspiro[3.3]heptane .

  • Result:

    • Potency: 2-fold reduction (acceptable trade-off).

    • Selectivity: Significantly increased for PARP-1 vs PARP-2.

    • Toxicity: Reduced DNA damage and cytotoxicity in non-target cells due to the rigid "twisted" geometry preventing off-target binding [1].

Case B: Azaspiro in MCHr1 Antagonists
  • Challenge: A morpholine-based lead showed poor metabolic stability and high lipophilicity (LogD > 3.5).

  • Solution: Replacement with azaspiro[3.3]heptane .[2][4][5]

  • Result:

    • LogD: Lowered by 0.8 units.

    • Metabolic Stability: Intrinsic clearance (

      
      ) reduced by >50% due to the removal of the oxidatively labile ether adjacent carbons.
      
    • hERG: Selectivity window improved >10-fold [2].

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic advantages of these scaffolds, a robust microsomal stability assay is required. This protocol is designed to quantify Intrinsic Clearance (


) and Half-life (

).

Objective: Compare the metabolic stability of a spirocyclic analog vs. its flat parent compound.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (Corning or equivalent).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds: 10 mM DMSO stocks of Azaspiro/Diazaspiro analogs.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Dilute test compounds to 1

      
      M in phosphate buffer (100 mM, pH 7.4).
      
    • Pre-incubate 1

      
      M compound with HLM (0.5 mg/mL final protein conc) at 37°C for 5 minutes.
      
  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution (ACN + IS).
      
  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis:

    • Quantify parent compound remaining via LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (slope) and derive 
      
      
      
      .
Assay Workflow Visualization

Assay_Workflow cluster_sampling Step 4: Kinetic Sampling Prep Step 1: Preparation (1µM Cmpd + HLM) Incubate Step 2: Pre-incubation (37°C, 5 min) Prep->Incubate Start Step 3: Initiation (+ NADPH) Incubate->Start T0 T=0' Start->T0 T15 T=15' Start->T15 T45 T=45' Start->T45 Quench Step 5: Quench (ACN + IS) T0->Quench T15->Quench T45->Quench Analysis Step 6: LC-MS/MS (Calc CLint) Quench->Analysis

Caption: Workflow for High-Throughput Microsomal Stability Assay to determine intrinsic clearance.

Conclusion

The choice between diazaspiro and azaspiro scaffolds is not merely about increasing


; it is about selecting the correct geometric tool for the biological problem.
  • Select Diazaspiro when you need to replace a piperazine linker to reduce hERG liability or improve selectivity through rigidification and twisting.

  • Select Azaspiro when you need to replace a piperidine/morpholine core to block metabolic soft spots or lower lipophilicity without altering the fundamental linear vector of the molecule.

Both scaffolds represent the "gold standard" in modern lead optimization, offering a proven path to improved ADME profiles and patentable chemical space.

References

  • Reilly, S. W., et al. (2018).[5] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Johansson, A., et al. (2016).[5] "Spirocyclic MCHr1 antagonists: Bioisosteric replacement of a morpholine core." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hiesinger, K., et al. (2021).[5][6] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2016).[5] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol: Navigating Beyond the Absence of X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise three-dimensional structure of a molecule is paramount. It dictates function, interaction with biological targets, and ultimately, therapeutic potential. While single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination, its application is contingent on the ability to grow high-quality crystals. In the case of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, a novel spirocyclic scaffold of interest, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of experimental X-ray diffraction data.[1][2][3]

This guide provides a comprehensive comparison of alternative and complementary analytical techniques for the structural elucidation of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol and related diazaspiro[4.5]decane systems. We will explore the utility of X-ray crystallography by examining structurally similar compounds and then delve into the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling as robust methods for defining molecular architecture.

The Power of Analogy: Insights from X-ray Crystallography of Related Diazaspiro[4.5]decanes

While a crystal structure for our target molecule is unavailable, the crystallographic analysis of related compounds provides invaluable insights into the expected conformational preferences and solid-state packing of this chemical class. For instance, the crystal structures of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione have been determined.[4][5] These studies confirm the spirocyclic core and reveal that the cyclohexyl ring typically adopts a stable chair conformation.[4] The hydantoin ring in these structures is nearly planar.[4] Such information serves as a crucial starting point for interpreting data from other analytical techniques and for building computational models of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

Key Takeaway: The absence of a specific crystal structure does not negate the value of crystallographic data. Analysis of closely related analogues provides a foundational understanding of the likely structural motifs.

A Multi-faceted Approach to Structural Determination

In the absence of single-crystal X-ray data, a combination of spectroscopic and computational methods is essential for a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments can be employed to piece together the molecular puzzle of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., sp², sp³ hybridization).

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together larger fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.

Data Interpretation Workflow

The following diagram illustrates the logical flow of interpreting NMR data for structural elucidation:

Caption: Workflow for NMR-based structural elucidation.

For structurally similar compounds like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, detailed NMR analyses including HMBC and NOESY correlations were instrumental in confirming the final structure and its preferred conformation.[6]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Furthermore, fragmentation patterns observed in MS/MS experiments can offer valuable clues about the molecule's substructures.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion and Ionization: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental formula.

For 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol (C₉H₁₈N₂O), the expected monoisotopic mass of the protonated molecule is approximately 171.1497 g/mol .[7]

Computational Modeling: A Synergy with Experimental Data

In the absence of a crystal structure, computational methods such as Density Functional Theory (DFT) can be used to predict the most stable conformation of the molecule. These predicted structures can then be validated by comparing calculated NMR chemical shifts and NOE distances with the experimental data.

Workflow for Computational Modeling

Computational_Workflow Start Propose Putative Structure Conformer_Search Perform Conformational Search Start->Conformer_Search DFT_Optimization Optimize Geometries (DFT) Conformer_Search->DFT_Optimization Energy_Calculation Calculate Relative Energies DFT_Optimization->Energy_Calculation NMR_Calculation Calculate NMR Parameters (GIAO) DFT_Optimization->NMR_Calculation Comparison Compare with Experimental Data Energy_Calculation->Comparison NMR_Calculation->Comparison Validated_Structure Validated 3D Structure Comparison->Validated_Structure

Caption: Workflow for computational structure validation.

Studies on related spirocyclic systems have successfully used DFT calculations to determine the lowest energy conformers, which were then confirmed by experimental NMR data.[6]

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Sample Phase Solid (single crystal)SolutionGas phase (ions)In silico
Information Provided Precise 3D structure, bond lengths, bond angles, packingConnectivity, stereochemistry, conformation in solutionMolecular formula, fragmentation patternsPredicted 3D structure, relative energies
Key Advantage Unambiguous structural determinationProvides data on solution-state structure and dynamicsHigh sensitivity, precise molecular weightCan explore conformations that are difficult to isolate
Limitation Requires high-quality single crystalsCan be complex to interpret for large moleculesDoes not provide 3D structural information directlyPredictions must be validated by experimental data

Conclusion

While the absence of a crystal structure for 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol presents a challenge, it by no means precludes a thorough and confident structural characterization. By leveraging a synergistic approach that combines the detailed connectivity and stereochemical information from advanced NMR techniques, the precise molecular formula from high-resolution mass spectrometry, and the conformational insights from computational modeling, researchers can build a highly accurate and validated three-dimensional model of the molecule. The crystallographic data from closely related analogues further strengthens this model by providing a solid-state reference for the conformational preferences of the diazaspiro[4.5]decane core. This integrated analytical strategy is indispensable for advancing the study and application of novel chemical entities in drug discovery and development.

References

  • PubChemLite. 8-methyl-1,8-diazaspiro[4.5]decan-3-ol. Available from: [Link]

  • Crystallography Open Database. Available from: [Link]

  • re3data.org. Cambridge Structural Database. Available from: [Link]

  • Pardali, V.; Katsarou, M.-E.; Giannakopoulou, E.; Zoidis, G.; Katsanou, E.-S.; Kourounakis, A.P. A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021 , 2021, M1228. Available from: [Link]

  • Gencheva, G.; Zhelyazkova, B.; Shishenkov, V.; Wawer, I.; Shivachev, B. Structure Verification of 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one. Molecules2021 , 26, 3035. Available from: [Link]

  • Hussain, Z.; Kashif, M. K.; Ahmad, M.; Siddiqui, H. L.; Hameed, S. 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online2009 , 65, o1893. Available from: [Link]

  • re3data.org. Crystallography Open Database. Available from: [Link]

  • Sato, S.; Hirokawa, S.; Ogasawara, A.; Asai, M.; Morimoto, H.; Nakanishi, K.; Yamatsu, K.; Yamasaki, T.; Horiai, H. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry1993 , 36, 3317-3329. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • PubChemLite. 8-methyl-1,8-diazaspiro[4.5]decane. Available from: [Link]

  • PubChemLite. 8-methyl-2,8-diazaspiro[4.5]decan-3-one. Available from: [Link]

  • Pardali, V.; Katsarou, M.-E.; Giannakopoulou, E.; Zoidis, G.; Katsanou, E.-S.; Kourounakis, A.P. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate2021 . Available from: [Link]

  • PubChem. 8-Methylspiro[4.5]decane. Available from: [Link]

  • PubChem. 8-Azaspiro(4.5)decane. Available from: [Link]

  • Kashif, M. K.; Hussain, Z.; Ahmad, M.; Siddiqui, H. L.; Hameed, S. 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate2009 . Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

Sources

Elemental Analysis & Purity Validation: 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol (C₉H₁₈N₂O) is a critical diazaspiro scaffold used in the synthesis of muscarinic agonists and sigma receptor ligands.[1] Its spiro-cyclic structure and high nitrogen content (approx. 16.4%) classify it as a "refractory" nitrogen compound , presenting unique challenges for classical combustion analysis.

This guide establishes the Standard Operating Procedure (SOP) for the Elemental Analysis (EA) of this compound, comparing its efficacy against orthogonal alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Quick Comparison: Performance Metrics
FeatureMethod A: Combustion EA (CHN) Method B: qNMR Method C: HRMS
Primary Utility Bulk Purity & Salt StoichiometrySpecific Purity & SolvationIdentity Confirmation
Precision High (< ±0.3% Abs. Dev.)Moderate (±1.0–2.0%)Qualitative
Blind Spots Non-combustible inorganicsParamagnetic impuritiesInorganic salts; Bulk impurities
Critical Requirement WO₃ Additive (Essential)Internal Standard (e.g., Maleic Acid)High-Res Calibration

Method A: Optimized Combustion Analysis (The Gold Standard)

For nitrogen-rich spiro compounds, standard combustion often yields low nitrogen values due to the formation of thermally stable carbon-nitrogen residues. The following protocol utilizes Tungsten Trioxide (WO₃) as a combustion aid to ensure complete oxidation.

Experimental Protocol
  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart (CHN Configuration).

  • Combustion Temperature: 990°C (Static/Dynamic Flash).

  • Carrier Gas: Helium (Grade 5.0).[2]

  • Reference Standard (Calibration): Acetanilide (C₈H₉NO) or Sulfanilamide.

Step-by-Step Workflow:

  • Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Note: Diazaspiro amines are hygroscopic; failure to dry results in high H% and low C/N ratios.

  • Weighing: Weigh 1.5–2.5 mg of the sample into a Tin (Sn) Capsule .

  • Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample.

    • Causality: WO₃ acts as an oxygen donor and flux, preventing the formation of refractory char and ensuring the complete release of N₂.

  • Sealing: Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Analysis: Run in CHN mode.

Data Interpretation & Acceptance Criteria

The "Standard" for this compound is defined by the theoretical mass fractions. You must validate against the Free Base , Dihydrochloride , and Monohydrate forms, as synthesis routes often yield the salt or hydrate.

Table 1: Theoretical Composition Standards

Element Free Base (C₉H₁₈N₂O) Dihydrochloride (C₉H₁₈N₂O · 2HCl) Monohydrate (C₉H₁₈N₂O · H₂O)
MW 170.25 g/mol 243.17 g/mol 188.27 g/mol
Carbon (C) 63.49% 44.46% 57.42%
Hydrogen (H) 10.66% 8.29% 10.71%

| Nitrogen (N) | 16.45% | 11.52% | 14.88% |[1][3]

  • Pass Criteria: Found values must be within ±0.4% of the theoretical value.

  • Diagnostic:

    • If C is low and H is high: Suspect Hydrate .

    • If C, H, N are all low proportionally: Suspect Inorganic Contamination (Silica/Alumina from column).

Method B: Quantitative NMR (qNMR) (The Orthogonal Alternative)

While EA confirms bulk elemental ratios, it cannot distinguish between isomeric impurities. qNMR provides specific purity data using an Internal Standard (IS).

Experimental Protocol
  • Solvent: D₂O (for HCl salts) or CDCl₃ (for Free Base).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone .

    • Requirement: The IS signals must not overlap with the spiro-ring protons (1.5–3.5 ppm). Maleic acid (singlet at ~6.3 ppm) is ideal.

Workflow:

  • Weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube (precision ±0.01 mg).
  • Dissolve completely in 0.6 mL solvent.

  • Acquire ¹H-NMR with d1 (relaxation delay) ≥ 30s to ensure full relaxation of protons.

  • Calculate Purity (

    
    ):
    
    
    
    

Decision Logic & Visualization

Salt Form & Purity Determination Workflow

The following diagram illustrates the logic flow for interpreting EA data to identify the correct form of the 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol product.

Salt_Identification Start Sample Analysis (CHN) Check_N Check Nitrogen % (Theory: 16.45%) Start->Check_N Match_Base Match Free Base (±0.4%) Check_N->Match_Base Within Range Low_N N is significantly lower (<15%) Check_N->Low_N Below Range Check_Cl Perform Silver Nitrate Test / IC Low_N->Check_Cl Is_HCl Chloride Present? Check_Cl->Is_HCl Match_HCl Identify as Dihydrochloride (Theory N: 11.52%) Is_HCl->Match_HCl Yes Check_H2O Check C/N Ratio Is_HCl->Check_H2O No Match_Hydrate Identify as Monohydrate (Theory N: 14.88%) Check_H2O->Match_Hydrate C/N consistent with Hydrate Fail Impure / Solvent Trapped (Recrystallize) Check_H2O->Fail Inconsistent

Figure 1: Decision tree for identifying the salt/hydrate form of diazaspiro compounds based on EA data.

Combustion Reaction Pathway

Visualizing why WO₃ is necessary for this specific refractory amine.

Combustion_Pathway Sample Spiro-Amine Sample Heat Flash Combustion (990°C) Sample->Heat WO3 WO3 Additive (Oxygen Donor) Sample->WO3 Mixed Char Refractory Char (C-N residues) Heat->Char Without Additive Complete Complete Oxidation (CO2, H2O, NOx) Heat->Complete With WO3 Flux Char->Complete Slow/Incomplete WO3->Heat Reduction Cu Reduction Complete->Reduction Result N2 Gas Detected Reduction->Result

Figure 2: Mechanism of Tungsten Trioxide (WO₃) in preventing char formation during the combustion of refractory spiro-amines.

References

  • PubChem. (2025).[4] 8-methyl-1,8-diazaspiro[4.5]decan-3-ol Compound Summary. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2022).[5] Author Guidelines: Characterization of New Compounds (Elemental Analysis). ACS Publications.[5][6] [Link]

  • Kuveke, R. E., et al. (2022).[5] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863. [Link]

Sources

A Comparative Guide to Quality Control Parameters for 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of starting materials is paramount to the success of any research endeavor. This guide provides a comprehensive overview of the critical quality control (QC) parameters for batches of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, a unique spirocyclic diamine with potential applications in medicinal chemistry. In the absence of specific monograph specifications for this compound, this document outlines a robust, multi-faceted analytical approach derived from established principles of pharmaceutical quality control and data from structurally related molecules. We will explore and compare various analytical techniques to provide a framework for establishing the identity, purity, and overall quality of this compound.

Critical Quality Attributes (CQAs) for 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

The quality of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol can be defined by the following Critical Quality Attributes (CQAs), which are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

  • Identity: Confirmation that the material is indeed 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

  • Purity: Quantitation of the amount of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol present in the batch.

  • Impurity Profile: Detection, identification, and quantification of organic and inorganic impurities.

  • Residual Solvents: Quantification of any solvents remaining from the synthesis and purification process.

  • Water Content: Measurement of the water content in the material, which can affect stability and reactivity.

The following sections will detail the experimental methodologies to assess these CQAs, comparing the utility of different analytical techniques.

Identity Confirmation: A Triad of Spectroscopic Techniques

Positive identification is the foundational step in quality control. For a molecule like 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, a combination of spectroscopic methods is recommended to provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is expected to show distinct signals for the N-methyl group, the protons on the piperidine and pyrrolidine rings, and the proton on the carbon bearing the hydroxyl group.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum should confirm the presence of the nine carbon atoms in the molecule, including the spiro carbon.

Causality Behind Experimental Choice: NMR provides a detailed fingerprint of the molecule's covalent framework, making it exceptionally reliable for identity confirmation. Any deviation from the expected spectrum would indicate either the wrong compound or the presence of significant impurities.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the mass spectrometer.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode, which is well-suited for nitrogen-containing basic compounds.

  • Analysis: Acquire the spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer).

  • Data Interpretation: The measured mass of the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass of C₉H₁₉N₂O⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, the IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, C-N stretches of the amines, and C-H stretches of the aliphatic rings.

Comparison of Identity Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed structural information, connectivityUnambiguous identificationLower sensitivity, more expensive instrumentation
HRMS Exact molecular weight and elemental compositionHigh sensitivity and accuracyDoes not provide stereochemical information
IR Presence of functional groupsFast, inexpensive, good for screeningProvides limited structural detail, not sufficient on its own

Purity Assessment and Impurity Profiling

Purity is a critical parameter, as impurities can affect the compound's reactivity, stability, and, in a pharmaceutical context, its safety and efficacy. The International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry. A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase system would be a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting compounds lacking a strong chromophore. If impurities lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Quantification: Purity is typically expressed as area percent, assuming all components have a similar response factor at the chosen wavelength. For accurate quantification of specific impurities, reference standards are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amine and alcohol functional groups in 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, derivatization may be necessary to improve its chromatographic behavior and prevent peak tailing.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogens on the amine and alcohol groups to less polar trimethylsilyl ethers.

  • Column: A non-polar or mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is typically used.

  • Injection: A split/splitless injector is standard.

  • Oven Program: A temperature gradient is used to elute the compounds.

  • Detection: A mass spectrometer is used for detection and identification of the separated components based on their mass spectra and fragmentation patterns.

Comparison of Purity/Impurity Analysis Techniques
TechniqueAnalyte ScopeStrengthsLimitations
HPLC-UV/ELSD/CAD Wide range of polaritiesHigh resolution, robust, widely applicableUV detection requires a chromophore, other detectors have their own limitations
GC-MS Volatile and thermally stable compoundsHigh sensitivity, excellent for identification of volatile impuritiesMay require derivatization for polar compounds

Workflow for Quality Control of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

The following diagram illustrates a logical workflow for the quality control assessment of a new batch of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

QC_Workflow cluster_0 Batch Receipt cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Physicochemical Properties cluster_4 Decision Batch New Batch of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol NMR ¹H and ¹³C NMR Batch->NMR HRMS High-Resolution MS Batch->HRMS IR FT-IR Batch->IR HPLC HPLC-UV/ELSD Batch->HPLC GCMS GC-MS (Residual Solvents & Volatile Impurities) Batch->GCMS Water Karl Fischer Titration (Water Content) Batch->Water Decision Compare to Specifications HPLC->Decision GCMS->Decision Water->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection Decision->Reject Fail

Caption: Quality control workflow for 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol.

Conclusion

Establishing a robust quality control system for 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is essential for its successful application in research and development. While no specific official monograph exists, a combination of modern analytical techniques can provide a comprehensive assessment of its quality. A multi-technique approach for identity confirmation (NMR, HRMS, IR) coupled with chromatographic methods (HPLC, GC-MS) for purity and impurity analysis forms the cornerstone of a reliable QC strategy. The methodologies and comparisons presented in this guide offer a scientifically sound framework for researchers to ensure the quality and consistency of their 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol batches, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

  • ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. (2006). Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]

  • SpiroChem. Impurity Synthesis And Identification. (n.d.). Available at: [Link]

  • Agilent Technologies. Revisions per USP 621. (n.d.). Available at: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). Available at: [Link]

  • Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]

  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.